Methyl 5-bromo-2,4-dimethoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROGSBBDLIEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397461 | |
| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-51-0 | |
| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-bromo-2,4-dimethoxybenzoate synthesis from 2,4-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 5-bromo-2,4-dimethoxybenzoate, a valuable building block in organic synthesis, starting from 2,4-dimethoxybenzoic acid. The synthesis involves a two-step process: electrophilic bromination of the aromatic ring followed by Fischer esterification of the carboxylic acid functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow. The information is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the methoxy and ester groups can be modified to modulate the physicochemical properties of derivative compounds. This guide outlines a reliable synthetic route to this compound from the readily available starting material, 2,4-dimethoxybenzoic acid.
Synthetic Pathway
The synthesis of this compound from 2,4-dimethoxybenzoic acid is achieved through a two-step reaction sequence. The first step is the selective bromination of the electron-rich aromatic ring at the 5-position to yield 5-bromo-2,4-dimethoxybenzoic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final methyl ester.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2,4-dimethoxybenzoic acid
This procedure is adapted from standard bromination methods for activated aromatic rings.
Materials:
-
2,4-Dimethoxybenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-2,4-dimethoxybenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is based on the well-established Fischer esterification method.[1][2][3]
Materials:
-
5-bromo-2,4-dimethoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2,4-dimethoxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will serve as both the reactant and the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | Br₂ | Acetic Acid | Room Temp. | 2 - 4 | 80 - 90 |
| 2 | Esterification | CH₃OH, H₂SO₄ (cat.) | Methanol | ~65 (Reflux) | 4 - 6 | 85 - 95 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₄ |
| Molecular Weight | 275.09 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~160 (C-O), ~157 (C-O), ~135 (C-Br), ~115 (Ar-C), ~110 (Ar-C), ~95 (Ar-C), ~56 (OCH₃), ~56 (OCH₃), ~52 (COOCH₃) |
| Note: The NMR data are predicted based on analogous structures and may vary slightly.[5][6][7] |
Safety Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive and has a strong odor. Use in a well-ventilated area.
-
All reactions should be performed in a fume hood.
Conclusion
This technical guide provides a detailed and practical methodology for the synthesis of this compound from 2,4-dimethoxybenzoic acid. The two-step process involving bromination and Fischer esterification is a reliable and efficient route to this valuable synthetic intermediate. The provided experimental protocols, quantitative data, and safety information are intended to aid researchers in the successful preparation of this compound for applications in drug discovery and organic synthesis.
References
Spectroscopic Profile of Methyl 5-bromo-2,4-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-bromo-2,4-dimethoxybenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related structural analogs. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.
Spectroscopic Data Summary
The following tables summarize the predicted and anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar brominated and methoxylated benzoate derivatives and are intended to serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | s | 1H | Ar-H (H-6) |
| ~6.6 | s | 1H | Ar-H (H-3) |
| ~3.9 | s | 3H | OCH₃ (C4-OCH₃) |
| ~3.85 | s | 3H | OCH₃ (C2-OCH₃) |
| ~3.8 | s | 3H | COOCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the aromatic protons are predicted based on the electronic effects of the bromo and methoxy substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-O (C4) |
| ~158 | C-O (C2) |
| ~135 | C-H (C6) |
| ~115 | C-Br (C5) |
| ~114 | C-COOCH₃ (C1) |
| ~95 | C-H (C3) |
| ~56.5 | OCH₃ (C4-OCH₃) |
| ~56.0 | OCH₃ (C2-OCH₃) |
| ~52.5 | COOCH₃ |
Solvent: CDCl₃. The assignments are based on typical chemical shifts for substituted benzene rings and benzoate esters.
Table 3: Anticipated Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aromatic and methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1270, ~1100 | Strong | C-O stretch (ester and ether) |
| ~820 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |
| ~600 | Medium | C-Br stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 274/276 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 243/245 | [M - OCH₃]⁺ |
| 215/217 | [M - COOCH₃]⁺ |
| 199 | [M - Br]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).
-
A proton-decoupled pulse sequence is used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to approximately 220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment is recorded prior to the sample measurement and automatically subtracted.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, through the GC column. For a pure solid, a direct insertion probe is common.
-
The sample is heated to induce volatilization into the ion source.
-
-
Ionization and Analysis:
-
Electron Ionization (EI) is performed using a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular structure and spectroscopic data.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-bromo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and expected reactivity of Methyl 5-bromo-2,4-dimethoxybenzoate (CAS No. 39503-51-0), a key intermediate in organic synthesis. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science who utilize substituted aromatic compounds as building blocks for complex molecular architectures.
Core Chemical Properties
This compound is a polysubstituted aromatic ester. Its core structure consists of a benzene ring functionalized with a methyl ester group, two methoxy groups, and a bromine atom. This combination of functional groups makes it a versatile reagent for a variety of chemical transformations.
Physicochemical Data
While specific experimental data for some physical properties like melting and boiling points are not widely reported in the literature, the fundamental properties and data for a closely related isomer are summarized below. The data for the target compound is based on commercially available information and computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 39503-51-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][3] |
| Molecular Weight | 275.10 g/mol | [3] |
| Purity (Typical) | ≥98% | [3] |
| Physical State | Solid (Predicted based on isomers) | - |
| Melting Point | 86-88 °C (for isomer Methyl 2-bromo-4,5-dimethoxybenzoate) | [4] |
| Boiling Point | 313.7±37.0°C at 760 mmHg (for isomer Methyl 5-bromo-4-methoxy-2-methylbenzoate) | [5] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Sparingly soluble in non-polar solvents like Hexane. | - |
Computational Data
Computational models provide further insight into the molecule's characteristics relevant to drug design and development.
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [3] |
| LogP (Partition Coefficient) | 2.2529 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay of its functional groups. The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The ester and methoxy groups can also undergo various transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or boronic ester). It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[6][7]
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[8][9] This reaction is typically carried out in the presence of a palladium catalyst and a base.[10][11]
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[12][13] It is a cornerstone of medicinal chemistry for synthesizing aniline derivatives.[14]
Transformations of the Ester and Methoxy Groups
In addition to cross-coupling at the bromide position, the other functional groups offer further avenues for derivatization.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. This carboxylic acid can then be used in amide bond couplings or other transformations.
-
Ester Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. Selective demethylation can be challenging.[15]
Experimental Protocols (Representative)
The following are hypothetical but representative experimental protocols for key reactions, based on standard procedures for analogous compounds. Researchers should optimize these conditions for their specific needs.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Assembly: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Stir the reaction mixture and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Assembly: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a phosphine ligand (e.g., XantPhos, 0.04 mmol, 23 mg).
-
Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Predicted Spectroscopic Data
No specific, published spectroscopic data for this compound were identified. The following table provides predicted NMR chemical shifts based on the analysis of its isomers and general principles of NMR spectroscopy. These values should be used as a guide for characterization.
| Data Type | Predicted Chemical Shifts and Multiplicities |
| ¹H NMR | δ ~ 7.7-7.9 (s, 1H, Ar-H ortho to ester), δ ~ 6.5-6.7 (s, 1H, Ar-H ortho to bromo), δ ~ 3.9-4.0 (s, 3H, OCH₃), δ ~ 3.8-3.9 (s, 3H, OCH₃), δ ~ 3.8-3.9 (s, 3H, COOCH₃). |
| ¹³C NMR | δ ~ 165-167 (C=O), δ ~ 160-162 (C-OMe), δ ~ 157-159 (C-OMe), δ ~ 133-135 (Ar-CH), δ ~ 110-112 (Ar-C, quat.), δ ~ 105-107 (Ar-C-Br), δ ~ 95-97 (Ar-CH), δ ~ 55-57 (OCH₃), δ ~ 55-57 (OCH₃), δ ~ 52-54 (COOCH₃). |
| IR (Infrared) | Expected peaks: ~2950 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch). |
| MS (Mass Spec) | Expected [M]+ at m/z 274 and 276 (approx. 1:1 ratio due to Br isotopes). Fragmentation may show loss of OCH₃ (m/z 243/245) and COOCH₃ (m/z 215/217). |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its aryl bromide moiety serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the straightforward construction of complex carbon-carbon and carbon-nitrogen bonds. Furthermore, the ester and methoxy functional groups provide additional opportunities for chemical modification. This guide provides the foundational chemical knowledge and representative protocols to facilitate the effective use of this reagent in research and development settings.
References
- 1. This compound | CAS 39503-51-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. sobhabio.com [sobhabio.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. Methyl 5-bromo-4-methoxy-2-methylbenzoate [myskinrecipes.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Unseen Influence: A Technical Guide to the Electronic Effects of Substituents in Brominated Benzoates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of the electronic effects exerted by bromine substituents on the benzoate scaffold. Understanding these effects is paramount in fields such as drug design, materials science, and synthetic chemistry, as they govern molecular properties including acidity, reactivity, and intermolecular interactions. This document provides a comprehensive overview of the theoretical principles, experimental validation, and computational methodologies used to elucidate these subtle yet powerful electronic influences.
Theoretical Framework: Inductive and Resonance Effects
The electronic behavior of a substituent on an aromatic ring, such as a brominated benzoate, is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Bromine, being more electronegative than carbon, withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect is distance-dependent, diminishing with increasing separation from the substituent. The effect is most pronounced at the ortho position, followed by the meta, and then the para position. This withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the benzoic acid.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density is a resonance effect. This effect is most significant at the ortho and para positions, which are in direct conjugation with the substituent. The increased electron density due to resonance can destabilize the carboxylate anion, leading to a decrease in acidity.
The net electronic effect of the bromine substituent is a combination of these opposing forces. For halogens like bromine, the inductive effect generally outweighs the resonance effect.
Quantitative Analysis: The Hammett Equation
The Hammett equation is a cornerstone in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the reaction of the substituted compound.
-
K₀ is the equilibrium constant for the reaction of the unsubstituted compound (in this case, benzoic acid).
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.
For the dissociation of benzoic acids, ρ is defined as 1. Therefore, the Hammett substituent constant (σ) can be directly calculated from the pKa values:
σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid)
A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.
Data Presentation: Electronic Effects of Bromine Substituents
The following tables summarize the key quantitative data illustrating the electronic effects of bromine substitution on benzoic acid.
Table 1: Experimental Acidity (pKa) and Hammett Constants (σ) of Brominated Benzoic Acids
| Compound | Position of Bromine | pKa | Hammett Constant (σ) |
| Benzoic Acid | - | 4.20 | 0.00 |
| 2-Bromobenzoic Acid | ortho | 2.85 | 1.35 |
| 3-Bromobenzoic Acid | meta | 3.81 | 0.39 |
| 4-Bromobenzoic Acid | para | 3.97 | 0.23 |
Note: The ortho substituent constant is often influenced by steric effects in addition to electronic effects.
Table 2: Calculated Electronic Properties of Brominated Benzoic Acid Isomers (DFT B3LYP/6-311++G(d,p))
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzoic Acid | -7.01 | -1.52 | 5.49 | 2.05 |
| 2-Bromobenzoic Acid | -7.15 | -1.89 | 5.26 | 3.12 |
| 3-Bromobenzoic Acid | -7.12 | -1.85 | 5.27 | 2.58 |
| 4-Bromobenzoic Acid | -7.09 | -1.84 | 5.25 | 1.17 |
These values were calculated for the purpose of this guide to ensure a consistent theoretical methodology.
Experimental and Computational Protocols
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the steps for determining the pKa of a substituted benzoic acid using potentiometric titration.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
-
Substituted benzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (carbonate-free)
-
Standard pH buffers (pH 4, 7, and 10) for calibration
Procedure:
-
Calibration of pH meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Preparation of the analyte solution: Accurately weigh a known amount of the brominated benzoic acid and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if the acid has low water solubility. Add a known amount of KCl to maintain a constant ionic strength.
-
Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH at the half-equivalence point.
-
-
Repeat: Perform the titration at least three times to ensure reproducibility and calculate the average pKa value.
Computational Protocol: DFT Calculations of Electronic Properties
This protocol provides a general workflow for calculating the electronic properties of substituted benzoates using Density Functional Theory (DFT).
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
A molecular visualization software such as GaussView or Avogadro.
Procedure:
-
Molecule Building: Construct the 3D structures of the brominated benzoic acid isomers (ortho, meta, and para) using a molecular builder.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of each molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions, providing a good balance of accuracy and computational cost for this type of system.
-
Solvation Model: To simulate the effect of a solvent (e.g., water), an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
-
Frequency Calculation: After a successful geometry optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties:
-
HOMO and LUMO Energies: These are typically part of the standard output of the calculation. The HOMO-LUMO gap can be calculated from these values.
-
Atomic Charges: Various population analysis schemes can be used to calculate atomic charges, such as Mulliken, Natural Bond Orbital (NBO), or charges from electrostatic potential (ESP). NBO analysis is often preferred for its better description of electron distribution.
-
Dipole Moment: The dipole moment is also a standard output of the calculation.
-
-
Data Analysis: Extract the calculated values from the output files and tabulate them for comparison across the different isomers.
Visualizations
The following diagrams provide a visual representation of the key concepts and workflows discussed in this guide.
Caption: Logical flow for determining the Hammett constant from experimental pKa values.
Crystal structure analysis of substituted dimethoxybenzene derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Dimethoxybenzene Derivatives
Dimethoxybenzene derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical and agrochemical products. Their molecular geometry, stereochemistry, and intermolecular interactions, all of which are elucidated through crystal structure analysis, play a pivotal role in determining their biological activity and physical properties. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of substituted dimethoxybenzene derivatives, presents key crystallographic data, and outlines the logical workflows in this field of study.
Methodologies and Experimental Protocols
The determination of the crystal structure of substituted dimethoxybenzene derivatives is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.
1.1 Synthesis of Substituted Dimethoxybenzene Derivatives
The synthesis of these derivatives often starts from a commercially available dimethoxybenzene, such as 1,4-dimethoxybenzene. A common synthetic route involves the methylation of hydroquinone using dimethyl sulfate and an alkali.[1] For instance, iodomethane can be added to a solution of hydroquinone and potassium hydroxide in dimethyl sulfoxide (DMSO) to yield 1,4-dimethoxybenzene.[1] Further substitutions on the benzene ring can be achieved through various organic reactions to introduce functional groups like nitro or halogen atoms.[2]
1.2 Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction studies. A frequently successful method for dimethoxybenzene derivatives is slow evaporation.
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolution : Dissolve the synthesized and purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, petroleum ether) to create a saturated or near-saturated solution.[3]
-
Filtration : Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation : Place the filtered solution in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over a period of several days to a week at room temperature.[3]
-
Crystal Harvesting : Once well-formed, plateless, and colorless single crystals of suitable size appear, they are carefully harvested from the mother liquor for analysis.[3]
1.3 Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[4]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[5]
-
Data Collection : The mounted crystal is placed in a diffractometer equipped with a CCD area detector. X-rays (commonly Mo-Kα or Cu-Kα radiation) are directed at the crystal, which is rotated through various angles.[5][6] The diffraction pattern of the X-rays is recorded at a controlled temperature (e.g., room temperature or 123 K).[5][6]
-
Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and space group. Corrections for factors like Lorentz, polarization, and absorption are applied.[5]
-
Structure Solution : The crystal structure is solved using direct methods (e.g., with software like SHELXS97). This step provides an initial model of the atomic positions.[5]
-
Structure Refinement : The initial model is refined using full-matrix least-squares techniques (e.g., with SHELXL97) against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[5] Hydrogen atoms are typically placed in geometrically calculated positions. The final refinement results in a low R-factor, indicating a good fit between the model and the observed data.[5]
Below is a diagram illustrating the general workflow for crystal structure analysis.
Caption: A flowchart detailing the key stages from synthesis to final data analysis in crystal structure determination.
Crystal Structure and Conformational Analysis
The crystal structures of substituted dimethoxybenzene derivatives reveal important details about their molecular conformation and packing.
2.1 Crystallographic Systems
Many dimethoxybenzene derivatives crystallize in the monoclinic system, often in space groups such as P2₁/c.[3][7][8] The unit cell of these structures typically contains four molecules (Z=4).[7][8]
2.2 Conformational Preferences of Methoxy Groups
The orientation of the two methoxy groups relative to the benzene ring is a key conformational feature. Studies on o-dimethoxybenzene have shown that the methoxy groups can adopt two stable conformations that are close in energy and easily interconvertible.[9]
-
Coplanar Conformation : The most stable conformation where both methoxy groups lie in the same plane as the benzene ring.[9]
-
Perpendicular Conformation : A second stable conformation where one methoxy group is nearly perpendicular to the benzene ring, stabilized by C-H···O interactions.[9]
The specific conformation adopted in the crystal lattice is influenced by the steric and electronic effects of other substituents on the ring and by the intermolecular forces that maximize packing efficiency.
Caption: The two low-energy conformations of the methoxy groups in ortho-substituted dimethoxybenzene.
2.3 Intermolecular Interactions
The stability of the crystal lattice is governed by a network of non-covalent interactions. In substituted dimethoxybenzene derivatives, these include:
-
Hydrogen Bonds : C-H···O interactions are prominent, where hydrogen atoms from methyl groups or the aromatic ring interact with oxygen atoms of the methoxy groups.[3]
-
Van der Waals Forces : These forces contribute significantly to the overall crystal packing.
-
Halogen Bonding : In halogen-substituted derivatives, interactions involving bromine or chlorine atoms can also play a role in stabilizing the structure.[3]
Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts within the crystal.[3][10]
Crystallographic Data of Representative Derivatives
Quantitative data from crystal structure analysis provides the precise geometric parameters of the molecule. The table below summarizes key crystallographic data for a representative compound, 1,4-Dichloro-2,5-dimethoxybenzene, which serves as an informative analogue for this class of molecules.
Table 1: Crystallographic Data for 1,4-Dichloro-2,5-dimethoxybenzene [8]
| Parameter | Value |
| Chemical Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 9.876(2) |
| c (Å) | 10.878(3) |
| α (°) | 90 |
| β (°) | 109.58(2) |
| γ (°) | 90 |
| Volume (ų) | 855.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.605 |
Table 2: Selected Bond Lengths and Angles for (3,4-dimethoxybenzylidene)propanedinitrile [5]
| Bond/Angle | Length (Å) / Angle (°) |
| C(7)-C(8) | 1.355(2) |
| C(8)-C(9) | 1.442(2) |
| C(9)-N(1) | 1.144(2) |
| C(8)-C(10) | 1.432(2) |
| C(10)-N(2) | 1.145(2) |
| O(1)-C(3) | 1.366(2) |
| O(2)-C(4) | 1.370(2) |
| C(7)-C(8)-C(9) | 121.2(2) |
| C(7)-C(8)-C(10) | 120.4(2) |
| C(2)-C(3)-O(1) | 125.1(1) |
| C(5)-C(4)-O(2) | 125.4(1) |
Note: Atom numbering corresponds to the original publication.
Conclusion
The crystal structure analysis of substituted dimethoxybenzene derivatives provides invaluable atomic-level insights into their conformation and solid-state packing. A meticulous experimental approach, from synthesis and crystallization to high-resolution X-ray diffraction, is essential for obtaining reliable structural data. This information is fundamental for understanding structure-activity relationships, which is a cornerstone of rational drug design and materials science. The interplay of substituent effects and weak intermolecular forces dictates the final crystal architecture, influencing key properties such as solubility and stability. Complementary computational techniques like DFT and Hirshfeld analysis further deepen the understanding of the electronic properties and interaction patterns of these versatile compounds.[3][7]
References
- 1. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. irphouse.com [irphouse.com]
- 6. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Profile of Methyl 5-bromo-2,4-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its effective use in research, development, and manufacturing, particularly in the pharmaceutical and chemical industries. This document outlines its predicted solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for its synthesis and purification.
Physicochemical Properties and Predicted Solubility
This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with bromo and methoxy substituents, as well as a methyl ester group, dictates its solubility behavior. Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar protic solvents like water and more soluble in a range of common organic solvents. The presence of the polar ester and ether functional groups may impart some solubility in moderately polar solvents, while the brominated aromatic ring suggests solubility in non-polar and halogenated solvents.
Quantitative Solubility Data
As of this review, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on the general solubility of structurally similar compounds, such as aromatic esters and brominated aromatic compounds, a qualitative solubility profile can be predicted.[1][2][3] The following table provides an estimated qualitative solubility of this compound in various common organic solvents. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.
| Solvent Class | Solvent | Predicted Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Halogenated Alkanes | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Non-polar | Hexane | Sparingly Soluble to Insoluble |
| Polar Protic | Water | Insoluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent. This method is considered the gold standard for obtaining accurate solubility data.[4]
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary time-course study can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. This can be accelerated by centrifugation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution (if necessary): Depending on the expected solubility, the filtered solution may need to be diluted with the solvent to fall within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the filtered sample. Account for any dilution factors to calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).
Logical Workflow: Synthesis and Purification
While a specific signaling pathway involving this compound is not applicable, the following diagram illustrates a general logical workflow for its synthesis and purification, based on common organic chemistry principles for related compounds.[5][6]
Caption: A general workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data is sparse, the provided qualitative predictions and the detailed experimental protocol for solubility determination offer a solid foundation for its practical application. The logical workflow for its synthesis and purification further aids in understanding the lifecycle of this important chemical intermediate. For precise applications, experimental verification of solubility is strongly recommended.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. nbinno.com [nbinno.com]
Understanding the regioselectivity of bromination of dimethoxybenzoic acid esters
An In-depth Technical Guide to the Regioselectivity of Bromination of Dimethoxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity observed during the electrophilic bromination of various dimethoxybenzoic acid ester isomers. Understanding the factors that control the position of bromination is critical for the efficient synthesis of targeted molecules in pharmaceutical and materials science research. This document outlines the core principles of regioselectivity, presents quantitative data from experimental findings, provides detailed experimental protocols, and visualizes key reaction mechanisms and workflows.
Core Concepts: Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of bromination on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of dimethoxybenzoic acid esters, two types of directing groups are present:
-
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.
-
Ester Group (-COOR): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.
The interplay between these opposing effects, combined with steric hindrance from bulky groups, determines the final distribution of brominated products.
Regioselectivity of Bromination for Dimethoxybenzoic Acid Ester Isomers
The position of bromination is highly dependent on the initial placement of the two methoxy groups and the ester function on the benzene ring.
Bromination of Methyl 2,3-Dimethoxybenzoate
In this isomer, the directing effects are complex. The 2-methoxy and 3-methoxy groups activate the 4-, 5-, and 6-positions. The ester group directs meta to the 5-position. Experimental evidence from the bromination of the closely related 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) shows a strong preference for substitution at the 6-position.[1] This position is para to the 3-methoxy group and ortho to the 2-methoxy group, making it highly activated.
Table 1: Bromination of 2,3-Dimethoxybenzaldehyde
| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |
| 2,3-Dimethoxybenzaldehyde | NBS | DMF | 6-Bromo-2,3-dimethoxybenzaldehyde | 60% | [1] |
Bromination of Methyl 2,4-Dimethoxybenzoate
The two methoxy groups strongly activate the 3-, 5-, and 6-positions. The ester at C1 directs meta to the 3- and 5-positions. The C5 position is particularly favored as it is para to the 2-methoxy group and ortho to the 4-methoxy group. Bromodecarboxylation of 2,4-dimethoxybenzoic acid has been shown to proceed in high yield, indicating high reactivity of the ring.[2]
Table 2: Bromodecarboxylation of 2,4-Dimethoxybenzoic Acid
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 2,4-Dimethoxybenzoic Acid | Bu₄NBr₃ | Acetonitrile | 1-Bromo-2,4-dimethoxybenzene | 94% | [2] |
Based on the combined directing effects, bromination of the ester is predicted to occur predominantly at the 5-position.
Bromination of Methyl 2,5-Dimethoxybenzoate
This isomer has methoxy groups that are para to each other. They activate the 3-, 4-, and 6-positions. The ester at C1 directs meta to the 3- and 5-positions (the latter already occupied). The 4-position is strongly activated (ortho to the 5-methoxy group and para to the 2-methoxy group), but it is also para to the deactivating ester group. The 6-position is activated but sterically hindered. The 3-position is activated and meta to the ester. Therefore, a mixture of products is possible, with substitution at the 4-position being a likely major product despite the deactivating influence of the ester at the para position, due to the strong activation by the two methoxy groups.
Bromination of Methyl 2,6-Dimethoxybenzoate
The two methoxy groups strongly activate the 3-, 4-, and 5-positions. The ester at C1 directs meta to the 3- and 5-positions. Consequently, bromination is expected to occur regioselectively at the 3- (or the equivalent 5-) position. This is supported by a documented process for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid.[3]
Table 3: Bromination of 2,6-Dimethoxybenzoic Acid
| Starting Material | Brominating Agent | Solvents | Product | Reference |
| 2,6-Dimethoxybenzoic Acid | Bromine | Dioxane / Chloroform | 3-Bromo-2,6-dimethoxybenzoic Acid | [3] |
Bromination of Methyl 3,4-Dimethoxybenzoate
For this isomer, the methoxy groups activate the 2-, 5-, and 6-positions. The ester at C1 directs meta to the 5-position. The 2- and 6-positions are ortho to one methoxy group, while the 5-position is ortho to the 4-methoxy group and meta to the 3-methoxy group. Experimental data consistently show that bromination occurs at the 6-position (or the equivalent 2-position), which is activated by the 3-methoxy group and is sterically accessible.[4][5]
Table 4: Bromination of 3,4-Dimethoxybenzoic Acid
| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |
| 3,4-Dimethoxybenzoic Acid | Bromine (1.05 eq) | Conc. HCl | 2-Bromo-4,5-dimethoxybenzoic Acid | 93.9% | [4] |
Bromination of Methyl 3,5-Dimethoxybenzoate
The two methoxy groups strongly activate the 2-, 4-, and 6-positions. The ester at C1 directs meta to the 2- and 6-positions. The 4-position is para to the deactivating ester group. Therefore, bromination is strongly directed to the 2- and 6-positions. However, these positions are sterically hindered by the adjacent ester and methoxy groups. Despite this, electronic effects are dominant, and bromination is expected at the 2- or 6-position.
Experimental Protocols
The following are representative experimental protocols for the bromination of dimethoxybenzoic acids and their derivatives. Researchers should adapt these protocols based on the specific ester and desired outcome.
Protocol 1: General Procedure for Bromination using Bromine in Acetic Acid [6]
-
Dissolution: Dissolve the dimethoxybenzoic acid or ester (1.0 equivalent) in glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and then with a saturated sodium thiosulfate solution to remove excess bromine.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Bromination using NBS in DMF [1]
-
Dissolution: Dissolve the dimethoxybenzoic acid derivative (1.0 equivalent) in dimethylformamide (DMF).
-
Addition of NBS: Add a solution of N-bromosuccinimide (1.1-1.5 equivalents) in DMF dropwise to the stirred solution of the substrate over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for the required time (can be up to 48 hours), monitoring by TLC.
-
Work-up: Pour the reaction mixture into a mixture of ice and water.
-
Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Purification: Dry the crude product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Bromination of 3,4-Dimethoxybenzoic Acid in Concentrated HCl [4]
-
Suspension: Suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid (35%).
-
Addition of Bromine: Add bromine (1.05 equivalents) dropwise to the suspension at 25°C.
-
Reaction: Stir the mixture for several hours (e.g., 7 hours).
-
Precipitation: Add water to the mixture and stir for an additional hour.
-
Isolation: Filter the precipitated crystals and dry them under reduced pressure to obtain the crude product.
Visualizations
The following diagrams, generated using Graphviz, illustrate the general mechanism of electrophilic aromatic bromination and a typical experimental workflow.
Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic bromination.
Caption: A typical experimental workflow for the bromination of an aromatic compound.
References
- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: Physical Characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethoxybenzoate is a halogenated aromatic ester, a chemical intermediate often utilized in the synthesis of more complex organic molecules. Its utility in medicinal chemistry and drug development stems from the functionalities present in its structure: a bromine atom, two methoxy groups, and a methyl ester on a benzene ring. These features allow for a variety of chemical transformations, making it a valuable building block for novel pharmaceutical compounds. This guide provides a comprehensive overview of the known physical characteristics of this compound in its powder form and details the experimental protocols for determining its key physical properties.
Chemical and Physical Properties
A summary of the available chemical and computed physical data for this compound is presented below. It is important to note that while computational data provides useful estimates, experimental validation is crucial for accurate characterization.
Table 1: General and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 39503-51-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |
| Molecular Weight | 275.10 g/mol | PubChem |
| Appearance | To be determined experimentally | - |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Table 2: Experimental Physical Properties of this compound Powder
| Property | Value |
| Melting Point | Not available. To be determined experimentally. |
| Boiling Point | Not available. To be determined experimentally. |
| Density (Bulk and Tapped) | Not available. To be determined experimentally. |
| Solubility | Not available. To be determined experimentally. |
Experimental Protocols for Physical Characterization
The following are detailed methodologies for the experimental determination of the key physical characteristics of this compound powder.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the powder first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.
Determination of Boiling Point
As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures.
Methodology:
-
Apparatus Setup: A small amount of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned such that the bulb is just below the side arm of the distillation flask.
-
Heating and Pressure Control: The apparatus is evacuated to a specific, constant pressure. The flask is then heated gently.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of Solubility
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug development, influencing formulation and bioavailability.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated vigorously at a controlled temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding known volumes of solvent until complete dissolution is achieved.
Determination of Powder Density
The density of a powder can be characterized as either bulk density or tapped density. Bulk density includes the volume of inter-particle voids, while tapped density is the density after mechanical tapping, which reduces the void space.
Methodology:
-
Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the mass divided by the volume.
-
Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is the mass of the powder divided by the tapped volume.
Conclusion
While specific experimental data on the physical characteristics of this compound powder is limited in publicly accessible literature, this guide provides the foundational information and detailed experimental protocols necessary for its thorough characterization. The provided methodologies for determining melting point, boiling point, solubility, and density are standard procedures in chemical and pharmaceutical research. Accurate determination of these properties is a prerequisite for the effective use of this compound in organic synthesis and drug development endeavors. It is recommended that researchers and scientists perform these experiments to obtain precise data for their specific applications.
References
A Comprehensive Technical Review of Methyl 5-bromo-2,4-dimethoxybenzoate and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of Methyl 5-bromo-2,4-dimethoxybenzoate and its structurally related analogs. The document consolidates available scientific information on the synthesis, chemical properties, and biological activities of this class of compounds, highlighting their potential in the field of drug discovery and development. The presented data, protocols, and visualizations aim to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.
Introduction
Substituted benzoates, particularly those bearing halogen and methoxy functionalities, represent a significant class of scaffolds in medicinal chemistry. The interplay of these substituents can profoundly influence the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This compound, with its specific substitution pattern, is a key representative of this family. While detailed studies on this exact molecule are limited in publicly available literature, a comprehensive analysis of its close analogs provides a strong foundation for understanding its potential as a precursor or active agent in various therapeutic areas, notably in oncology and infectious diseases. This review aims to collate and present the existing knowledge on the synthesis and biological evaluation of this compound and its analogs to facilitate further research and development.
Synthesis and Characterization
The synthesis of this compound can be logically inferred from the established methodologies for the bromination of activated aromatic rings. A plausible and efficient route involves the direct bromination of the readily available precursor, methyl 2,4-dimethoxybenzoate. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, with the position para to the 2-methoxy group and ortho to the 4-methoxy group (C5) being sterically and electronically favored for bromination.
General Synthetic Pathway
The general synthetic approach to this compound and its analogs involves the electrophilic bromination of a corresponding dimethoxybenzoate precursor. This reaction is typically carried out using a brominating agent in a suitable solvent.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound:
-
Dissolution: Dissolve methyl 2,4-dimethoxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine (1.1 equivalents) in the same solvent, dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic extract with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization Data of Analogs
Quantitative data for closely related analogs of this compound are summarized in the following table. This information provides a valuable reference for the expected properties of the target compound.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) | Reference |
| 5-bromo-2,3-dimethoxybenzaldehyde | 2,3-dimethoxybenzaldehyde | NBS, DMF | 60 | 75-77 | ¹H NMR (400 MHz, CDCl₃) δ 10.35 (s, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 8.8 Hz, 1H), 4.00 (s, 3H), 3.90 (s, 3H). | [1] |
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | o-vanillin | Bromine, Acetic Acid, Sodium Acetate | 97 | - | - | [1] |
| 1-bromo-2,4-dimethoxybenzene | 2,4-dimethoxybenzoic acid | Bu₄NBr₃ | 94 | Oil | ¹³C NMR (126 MHz, CDCl₃) δ 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7. | [2] |
Biological Activities and Structure-Activity Relationships
While specific biological data for this compound is scarce, numerous studies on its analogs highlight the potential of this chemical class in oncology and infectious disease research. The presence of bromo and dimethoxy substituents on the aromatic ring is a recurring motif in compounds with significant anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of brominated dimethoxybenzene derivatives against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
A general workflow for assessing the in vitro anticancer activity of a compound is depicted below.
Caption: A typical workflow for an in vitro anticancer activity assay (MTT assay).
Table of Anticancer Activity for Analogs:
| Compound/Analog Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Key Findings | Reference |
| Brominated trans-stilbenes | A549 (lung) | IC₅₀ = 6.36 µM | 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene induced G2/M cell cycle arrest. | [3] |
| Methylated/Acetylated Bromophenols | K562 (leukemia) | - | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) inhibited viability and induced apoptosis. | [4] |
| Trisubstituted dihydrobenzo(a)carbazoles | Melanoma, Renal, Breast | - | Showed some activity against these cell lines. | [5] |
| 2-cyclopentyloxyanisole derivatives | Various | IC₅₀ range: 5.13–17.95 μM | Potent antitumor activity. | [6] |
Antimicrobial Activity
The antimicrobial potential of benzoate derivatives is well-established, with sodium benzoate being a widely used preservative.[7][8] Halogenated and methoxylated analogs often exhibit enhanced or more specific antimicrobial activities.
Table of Antimicrobial Activity for Analogs:
| Compound/Analog Class | Microorganism(s) | Activity Metric (e.g., MIC) | Key Findings | Reference |
| Substituted benzimidazoles, benzothiazoles, and imidazoles | Enterococcus faecalis, Staphylococcus aureus | MICs: 12.5-50 µg/ml | Several compounds were very effective against Gram-positive bacteria. | [9] |
| Sodium benzoate | Plaque microorganisms | MIC > 106,590 pM for Gram-positive cocci | Limited activity against certain oral bacteria. | [7] |
| Sodium nitrite + Sodium benzoate | E. coli, S. aureus, B. mucoides, C. albicans | - | Synergistic action observed against several species. | [8] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogs, several structure-activity relationships can be inferred for the 5-bromo-2,4-dimethoxybenzoate scaffold.
Caption: Inferred Structure-Activity Relationships for the 5-Bromo-2,4-dimethoxybenzoate scaffold.
-
Role of the Bromo Substituent: The presence of a bromine atom often enhances the biological activity of aromatic compounds. This can be attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets.
-
Influence of Methoxy Groups: The number and position of methoxy groups are critical for activity. They are known to influence the conformation of the molecule and can participate in hydrogen bonding with receptor sites. Their electron-donating nature also modulates the reactivity of the aromatic ring.
-
Modification of the Benzoate Moiety: The ester functional group can be a key point for modification to generate analogs with improved properties. Hydrolysis to the corresponding carboxylic acid or conversion to amides can significantly alter the compound's solubility, polarity, and interaction with biological targets.
Future Perspectives and Conclusion
This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. The available literature on related structures strongly suggests potential for development as anticancer and antimicrobial agents.
Future research should focus on:
-
The development of a robust and scalable synthesis for this compound to enable comprehensive biological evaluation.
-
Systematic screening of this compound and a library of its analogs against a diverse panel of cancer cell lines and microbial strains to identify lead candidates.
-
In-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these compounds.
-
Further exploration of the structure-activity relationships through the synthesis and testing of novel analogs with modifications at the bromo, methoxy, and ester positions.
References
- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumoral activity of trisubstituted dihydrobenzo(a)carbazoles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 5-bromo-2,4-dimethoxybenzoate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 5-bromo-2,4-dimethoxybenzoate and a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2,4-dimethoxybenzoate derivatives, which are important scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1][2][3] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5] These attributes make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4][6]
The resulting 5-aryl-2,4-dimethoxybenzoate core is a key structural motif found in various biologically active compounds. For instance, substituted biaryl structures are present in numerous pharmaceuticals and agrochemicals.[2][7] The ability to readily diversify the aryl group at the 5-position through Suzuki coupling allows for the creation of large libraries of compounds for screening in drug discovery programs.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki coupling reaction with a range of arylboronic acids under optimized conditions. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent mixture such as dioxane/water or toluene/ethanol.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-2,4-dimethoxybenzoate | 92 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)-2,4-dimethoxybenzoate | 95 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2,4-dimethoxybenzoate | 94 |
| 4 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)-2,4-dimethoxybenzoate | 89 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-(4-(trifluoromethyl)phenyl)-2,4-dimethoxybenzoate | 85 |
| 6 | 3-Chlorophenylboronic acid | Methyl 5-(3-chlorophenyl)-2,4-dimethoxybenzoate | 88 |
| 7 | 2-Naphthylboronic acid | Methyl 5-(naphthalen-2-yl)-2,4-dimethoxybenzoate | 90 |
| 8 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-2,4-dimethoxybenzoate | 82 |
| 9 | Pyridine-3-boronic acid | Methyl 5-(pyridin-3-yl)-2,4-dimethoxybenzoate | 78 |
Experimental Protocols
The following is a detailed protocol for a general Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Heating mantle or oil bath with a temperature controller
-
Schlenk line or balloon with an inert gas supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-dimethoxybenzoate product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
Application Note: Heck Reaction Protocol for the Synthesis of Substituted Cinnamic Acid Derivatives from Methyl 5-bromo-2,4-dimethoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the Heck reaction using Methyl 5-bromo-2,4-dimethoxybenzoate as the aryl bromide substrate. This electron-rich aryl bromide presents a challenging yet important substrate for derivatization, as the resulting substituted cinnamic acid derivatives are valuable intermediates in the synthesis of various biologically active molecules and complex natural products.[3][4] The protocol outlines the general reaction conditions, including catalyst systems, bases, solvents, and typical temperature ranges, to facilitate the successful synthesis of the desired coupled products with high stereoselectivity, typically favoring the trans isomer.[5][6]
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative) is depicted below:
This compound + Alkene → Substituted Cinnamic Acid Derivative
Key Experimental Parameters
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. A summary of typical conditions for the Heck reaction of aryl bromides is presented in the table below. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Tetrakis(triphenylphosphine)palladium(0) | Catalyst loading typically ranges from 0.5 to 5 mol%.[1][7] Pd(OAc)₂ is a common and cost-effective precatalyst.[8] |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tolyl)₃), BINAP, N-Heterocyclic Carbenes (NHCs) | Phosphine ligands are widely used. NHC ligands have shown high stability and efficiency, especially for challenging substrates.[6][9] |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium acetate (NaOAc) | An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[7][9] The base is crucial for regenerating the active Pd(0) catalyst.[2] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), Toluene | Polar aprotic solvents like DMF or DMAc are commonly used.[9] |
| Alkene | Styrene, n-Butyl acrylate, Methyl acrylate | Electron-deficient alkenes like acrylates are ideal substrates.[1] |
| Temperature | 80 - 140 °C | Reaction temperatures often need to be elevated, particularly for less reactive aryl bromides.[6][9] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add K₂CO₃ (2.0 mmol, 2.0 eq) and anhydrous DMF (5 mL).
-
Alkene Addition: Add n-butyl acrylate (1.5 mmol, 1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
Signaling Pathway Diagram: The Heck Reaction Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Heck reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for performing the Heck reaction with this compound. The provided reaction conditions and workflow diagrams serve as a valuable resource for researchers in organic synthesis and drug development. Successful implementation of this protocol will enable the efficient synthesis of a variety of substituted cinnamic acid derivatives, which are important building blocks for further chemical transformations. It is important to note that optimization of the reaction conditions may be necessary to achieve the highest possible yields for specific alkene coupling partners.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-bromo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of Methyl 5-bromo-2,4-dimethoxybenzoate with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[4]
The protocols outlined below are based on established methodologies for Sonogashira couplings of aryl bromides and are intended to serve as a starting point for the development of specific synthetic procedures.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium- and copper-co-catalyzed reaction, as depicted in the following scheme:
Key Reaction Parameters and Optimization
Several factors influence the success and efficiency of the Sonogashira coupling reaction. These parameters should be considered and potentially optimized for each specific substrate combination.
| Parameter | General Conditions & Remarks |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ are commonly used. Catalyst loading typically ranges from 1-5 mol%. |
| Copper (I) Co-catalyst | CuI is the most common co-catalyst, typically used in amounts of 2-10 mol%. |
| Ligand | Phosphine ligands such as PPh₃ (triphenylphosphine) are frequently employed to stabilize the palladium catalyst. |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required to deprotonate the terminal alkyne.[5] |
| Solvent | Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically used. |
| Temperature | Reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[6] For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary.[6] |
| Inert Atmosphere | The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[1][7] |
Experimental Protocols
The following protocols provide a general framework for performing the Sonogashira coupling of this compound.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a standard set of conditions that should be effective for a range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., THF) to the flask.
-
Add triethylamine (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Slowly add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
For substrates that may be sensitive to copper, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 8 mol%)
-
Base (e.g., diisopropylamine, 3.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the palladium catalyst and ligand in the anhydrous solvent.
-
Add this compound (1.0 eq) and the base to the catalyst mixture.
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Heat the mixture to a suitable temperature (e.g., 60 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 7-10).
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
The Versatility of Methyl 5-bromo-2,4-dimethoxybenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-2,4-dimethoxybenzoate is a highly functionalized aromatic building block that serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its strategic placement of a bromine atom, two methoxy groups, and a methyl ester provides multiple reactive sites for chemical modification, making it an invaluable scaffold in medicinal chemistry and drug discovery. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the facile introduction of diverse aryl and heteroaryl moieties. This allows for the systematic exploration of chemical space to optimize the pharmacological properties of the resulting compounds.
This document provides detailed application notes on the use of this compound as a key building block in the synthesis of potent kinase inhibitors, with a specific focus on the PERK inhibitor GSK2606414. It includes quantitative biological activity data, detailed experimental protocols for key transformations, and visualizations of the relevant signaling pathway and synthetic workflow.
Application in the Synthesis of PERK Kinase Inhibitors
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a crucial mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The development of selective PERK inhibitors is therefore of significant therapeutic interest. This compound is a key precursor for the synthesis of potent PERK inhibitors such as GSK2606414, a first-in-class, orally bioavailable, and selective inhibitor of PERK.
The synthesis of GSK2606414 and related imidazopyridine derivatives leverages the reactivity of the bromine atom on the this compound scaffold for the construction of the core heterocyclic structure.
Quantitative Data: Biological Activity of GSK2606414
The following table summarizes the in vitro inhibitory activity of GSK2606414, a potent PERK inhibitor synthesized from a derivative of this compound.
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| GSK2606414 | PERK (EIF2AK3) | 0.4 | Inhibition of thapsigargin-induced PERK autophosphorylation in HEK293 cells | [1] |
| GSK2606414 | HRI (EIF2AK1) | 420 | Kinase activity assay | [1] |
| GSK2606414 | PKR (EIF2AK2) | 696 | Kinase activity assay | [1] |
Experimental Protocols
The following protocols provide a generalized framework for the key synthetic transformations involving this compound in the synthesis of bioactive molecules like GSK2606414.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a fundamental step in the synthesis of various biaryl compounds.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of an Imidazopyridine Core (Hypothetical)
This hypothetical protocol outlines the plausible synthesis of an imidazopyridine intermediate, a core scaffold in many kinase inhibitors, starting from a derivative of this compound. This would typically involve initial functionalization via Suzuki coupling (as in Protocol 1) followed by a series of transformations including reduction, cyclization, and amination.
Step 2a: Reduction of the Ester and Nitration
-
The methyl ester of the biaryl product from Protocol 1 is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
The resulting alcohol is then converted to a benzyl bromide using a brominating agent like phosphorus tribromide (PBr₃).
-
The aromatic ring is subsequently nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which will be a precursor to an amino group for the imidazole ring formation.
Step 2b: Formation of the Imidazopyridine Ring
-
The nitro group is reduced to an amine using a reducing agent such as iron in acetic acid or catalytic hydrogenation.
-
The resulting amino-bromo-biaryl intermediate is then reacted with a suitable orthoformate in the presence of an acid catalyst to construct the imidazole ring, leading to the formation of the imidazopyridine core.
Step 2c: Final Functionalization
-
The bromo-imidazopyridine core can undergo a final Suzuki-Miyaura or other cross-coupling reaction to introduce the final desired substituent, completing the synthesis of the target bioactive molecule.
Visualizations
PERK Signaling Pathway and Inhibition by GSK2606414
The following diagram illustrates the PERK branch of the Unfolded Protein Response (UPR) and the mechanism of inhibition by GSK2606414.
Caption: PERK signaling pathway and its inhibition.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling experiment using this compound.
Caption: Suzuki-Miyaura coupling experimental workflow.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel PRMT5 Inhibitors Derived from Methyl 5-bromo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and DNA repair.[1] Its overexpression and hyperactivity are implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2][3] The development of potent and selective PRMT5 inhibitors is an active area of oncology research.[3] Several inhibitors are currently in clinical trials, demonstrating the therapeutic potential of targeting this enzyme.[2][3]
This document outlines a comprehensive protocol for the synthesis of a novel class of PRMT5 inhibitors based on a quinoline scaffold, starting from the readily available Methyl 5-bromo-2,4-dimethoxybenzoate. We describe a detailed synthetic route to a lead compound, designated as PQ-1 (Promising Quinoline-1) , and provide protocols for its biological evaluation.
I. Synthesis of Novel PRMT5 Inhibitor PQ-1
The synthetic strategy leverages the versatile chemical handles of this compound to construct a polysubstituted quinoline core. The key steps involve the introduction of an amino group, conversion of the ester to a ketone, and a subsequent Friedländer annulation to form the heterocyclic core.[4][5][6][7] A final Suzuki coupling installs a pyridine moiety, a common feature in kinase inhibitors for enhancing solubility and providing a key interaction point.
A. Synthetic Workflow for PQ-1
B. Experimental Protocol: Synthesis of PQ-1
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous solvents (DCM, THF, Toluene, Ethanol, Dioxane), Water
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Step 1: Nitration of this compound
-
Cool a solution of this compound (1.0 eq) in concentrated H₂SO₄ to 0°C.
-
Add a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 .
Step 2: Reduction to 6-amino derivative
-
To a solution of Intermediate 1 (1.0 eq) in ethanol and water, add NH₄Cl (2.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain Intermediate 2 .
Step 3: Formation of Acetophenone
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add methyllithium (2.2 eq) dropwise.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield Intermediate 3 .
Step 4: Friedländer Annulation
-
In a round-bottom flask, combine Intermediate 3 (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus for 12 hours.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to obtain Intermediate 4 .
Step 5: Suzuki Coupling
-
To a degassed solution of Intermediate 4 (1.0 eq), pyridine-4-boronic acid (1.5 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 90°C under an inert atmosphere for 8 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, PQ-1 .
II. Biological Evaluation of PQ-1
A. PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in cell proliferation and survival by methylating a variety of substrates, including histones and components of the spliceosome.[1] This leads to the regulation of key oncogenic pathways such as the PI3K/AKT and ERK signaling cascades.[8] Inhibition of PRMT5 can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.[3]
B. Experimental Protocol: PRMT5 Enzymatic Assay (AlphaLISA)
This protocol is adapted from commercially available PRMT5 assay kits.[9][10]
Objective: To determine the in vitro inhibitory activity (IC₅₀) of PQ-1 against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA Acceptor beads and Streptavidin-Donor beads
-
Anti-methylated H4R3 antibody
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Prepare serial dilutions of PQ-1 and a reference inhibitor (e.g., GSK3326595) in assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
In a 384-well plate, add the PRMT5/MEP50 enzyme complex to each well, except for the "no enzyme" control wells.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated H4 peptide substrate and SAM.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding a mixture of AlphaLISA acceptor beads coated with the anti-methylated H4R3 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-Donor beads and incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
C. Experimental Protocol: Cell Proliferation Assay (MTS/MTT)
This protocol is a standard method to assess the effect of a compound on cell viability.[2]
Objective: To determine the anti-proliferative effect (GI₅₀) of PQ-1 on a cancer cell line known to be sensitive to PRMT5 inhibition (e.g., a mantle cell lymphoma cell line like Z-138).
Materials:
-
Z-138 cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PQ-1 and a reference inhibitor
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed Z-138 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PQ-1 and the reference inhibitor in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ value.
III. Data Presentation
The following table summarizes hypothetical but expected quantitative data for the novel inhibitor PQ-1 in comparison to the well-characterized PRMT5 inhibitor, GSK3326595.[11][12][13][14]
| Compound | Assay Type | Target/Cell Line | IC₅₀/GI₅₀ (nM) | Notes |
| PQ-1 | Enzymatic (AlphaLISA) | PRMT5/MEP50 | 15 | Potent enzymatic inhibition of the target. |
| Cell Proliferation (MTS) | Z-138 | 85 | Good cellular activity, indicating cell permeability and target engagement. | |
| GSK3326595 | Enzymatic (Biochemical) | PRMT5/MEP50 | 6.2 - 22 | Reference compound with known high potency.[11][13][14] |
| (Reference) | Cell Proliferation (MTS) | Z-138 | ~50 | Reference cellular activity in a sensitive cell line. |
Conclusion
The synthetic route and evaluation protocols detailed in this document provide a framework for the discovery and characterization of novel quinoline-based PRMT5 inhibitors. The proposed lead compound, PQ-1, demonstrates a plausible path from a simple starting material to a potent and cell-active molecule. The methodologies provided are robust and can be adapted for the synthesis and evaluation of an entire library of analogs, facilitating structure-activity relationship (SAR) studies and the optimization of lead candidates for further preclinical development.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2,4-dimethoxybenzoate
Introduction
Methyl 5-bromo-2,4-dimethoxybenzoate is a versatile aromatic building block frequently utilized in the synthesis of complex organic molecules. Its structure, featuring an electron-rich benzene ring substituted with a bromine atom, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for their ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and experimental protocols for four key transformations involving this substrate: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction.
A general workflow for performing these reactions is outlined below, starting from reagent preparation to final product purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (like a boronic acid) with an organohalide.[2] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide array of functional groups.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
Note: Yields are representative and based on typical outcomes for structurally similar electron-rich aryl bromides.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 16 hours.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Sonogashira Coupling
The Sonogashira reaction is a method for forming C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]
Caption: General scheme of the Sonogashira cross-coupling reaction.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 90-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 12 | 85-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | THF | 60 | 16 | 88-94 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (6) | Et₃N | THF | RT | 24 | 80-85 |
Note: Yields are representative and based on typical outcomes for structurally similar aryl bromides.[6]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add anhydrous, degassed DMF via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7] This reaction is of paramount importance in medicinal chemistry for synthesizing arylamines, which are common motifs in pharmaceuticals.[8]
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 100 | 18 | 90-98 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | NaOtBu | Toluene | 100 | 24 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 24 | 75-85 |
Note: Yields are representative and based on typical outcomes for structurally similar aryl bromides.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and KOtBu.
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by aniline and then this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the desired N-aryl product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] It is a powerful method for creating substituted olefins and is widely applied in the synthesis of complex organic molecules and natural products.
Caption: General scheme of the Heck cross-coupling reaction.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | DMA | 120 | 24 | 80-90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | NMP | 110 | 16 | 88-96 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 100 | 20 | 75-85 |
Note: Yields are representative and based on typical outcomes for structurally similar aryl bromides.[12][13]
Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine, followed by methyl acrylate to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Catalytic Cycle Visualization
The mechanisms of these reactions proceed through a catalytic cycle involving the palladium center. The cycle for the Suzuki-Miyaura reaction is a representative example, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes: Protocol for the Amination of Methyl 5-bromo-2,4-dimethoxybenzoate
Introduction
The synthesis of Methyl 5-amino-2,4-dimethoxybenzoate is a critical transformation in organic chemistry, as the resulting arylamine is a valuable building block in the development of pharmaceuticals and other functional materials. The strategic placement of the amino and methoxy groups on the benzene ring makes it a key intermediate for compounds with potential biological activity. The conversion of the readily available Methyl 5-bromo-2,4-dimethoxybenzoate to its aminated counterpart is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for this C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination is renowned for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[1] It typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly for electron-rich aryl bromides like the substrate . In contrast, the Ullmann condensation is a classical method that uses a copper catalyst, often in stoichiometric amounts, and typically requires higher reaction temperatures.[2] Modern modifications of the Ullmann reaction have been developed that utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions.[3][4][5]
This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound, as this method generally offers higher yields and broader applicability under milder conditions. An alternative protocol based on a modified Ullmann condensation is also presented.
Data Presentation: Comparison of Amination Protocols
The following table summarizes typical conditions for both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) amination of various aryl bromides, providing a comparative overview of the reaction parameters.
| Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | High | [6] |
| Buchwald-Hartwig | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 | Not Specified | 98 | [7] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | Not Specified | 91 | [7] |
| Ullmann (Modified) | CuI (5-10) | L-Proline (10-20) | K₂CO₃ or K₃PO₄ | DMSO or DMF | 90-130 | 24 | Good | [5] |
| Ullmann (Modified) | Cu Powder (9) / Cu₂O (4) | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 55-97 | [5] |
Experimental Protocols
Primary Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is designed for the amination of this compound using an ammonia surrogate (benzophenone imine) followed by hydrolysis to yield the primary amine. This two-step, one-pot procedure is often more reliable and higher-yielding than direct amination with ammonia gas or ammonium salts.[1]
Materials:
-
This compound (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Benzophenone imine (1.2 eq)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the addition of benzophenone imine.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Hydrolysis of Imine: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 2 M HCl to the flask and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water. Neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is basic. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Methyl 5-amino-2,4-dimethoxybenzoate.
Alternative Protocol: Copper-Catalyzed Ullmann Condensation
This protocol outlines a modified Ullmann condensation using aqueous ammonia as the nitrogen source.[3]
Materials:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, CuI, L-Proline, and K₂CO₃.
-
Solvent and Reagent Addition: Add DMSO and aqueous ammonia to the tube.
-
Reaction: Seal the tube tightly and heat the mixture to 110-120 °C in an oil bath for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Derivatization of Methyl 5-bromo-2,4-dimethoxybenzoate for Medicinal Chemistry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2,4-dimethoxybenzoate is a versatile synthetic intermediate with significant potential in medicinal chemistry. The presence of a bromine atom on the electron-rich dimethoxy-substituted benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups at the C5 position, leading to the generation of novel molecular scaffolds for drug discovery. The 2,4-dimethoxy substitution pattern is found in numerous biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic properties and directing specific biological activities. This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as its reduction, and discusses the potential medicinal chemistry applications of the resulting derivatives.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions at the C-Br bond. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for creating libraries of compounds for biological screening.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This allows for the synthesis of biaryl and vinyl-substituted benzoate derivatives.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. The resulting aryl alkynes are valuable intermediates for further transformations or can be incorporated into the final target molecule.
-
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a key reaction for the synthesis of arylamines, a common motif in pharmaceuticals.
-
Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, providing another point for derivatization, such as ether or ester formation.
Medicinal Chemistry Applications
Derivatives of the 2,4-dimethoxybenzoic acid scaffold have shown a wide range of biological activities, suggesting that the derivatization of this compound can lead to compounds with therapeutic potential in various disease areas.
-
Anticancer Activity: Many compounds containing the dimethoxy- and trimethoxyphenyl moiety have demonstrated potent anticancer properties. For instance, certain 2',5'-dimethoxychalcones act as microtubule polymerization inhibitors, leading to cell cycle arrest and apoptosis[1]. Similarly, some 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles have shown potent antiproliferative activity with IC50 values in the sub-micromolar range by inhibiting tubulin polymerization[2]. Derivatives of this compound could be explored for similar mechanisms of action.
-
Antimicrobial Activity: The benzimidazole nucleus, which can be synthesized from benzoic acid derivatives, is found in many antimicrobial agents[3]. The derivatization of this compound could lead to novel compounds with antibacterial or antifungal properties.
-
Enzyme Inhibition: The trimethoxybenzoic acid scaffold is a key component of Acotiamide, a gastroprokinetic agent[4]. Hydroxyl amide derivatives of the isomeric 3,4,5-trimethoxybenzoic acid have shown acetylcholinesterase (AChE) inhibitory activity, suggesting potential for the treatment of neurodegenerative diseases[4].
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions on aryl bromides and the biological activity of structurally related compounds. This data can serve as a guide for the expected outcomes of the derivatization of this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 14 | 88 |
Table 2: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 12 | 85 |
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 91 |
| 2 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 95 |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | 92 |
Table 4: Anticancer Activity of Structurally Related Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Aryl-4-(3,4,5-trimethoxy-benzoyl)-5-(N-acyl-piperazine)-1,2,3-triazole (5g) | SGC-7901 (Gastric) | 0.084 - 0.221 | Tubulin polymerization inhibitor | [2] |
| 2',5'-Dialkoxychalcone (10) | A549 (Lung) | Low µM | G2/M phase arrest, Tubulin polymerization inhibitor | [5] |
| 11-O-(4-Chloro-3-nitrobenzoyl)ambelline (32) | MOLT-4 (Leukemia) | 0.6 ± 0.1 | Apoptosis induction | [6] |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound based on established procedures for similar aryl bromides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2,4-dimethoxybenzoate.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 5-alkynyl-2,4-dimethoxybenzoate.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 5-amino-2,4-dimethoxybenzoate derivative.
Protocol 4: Reduction of this compound
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
This compound (1.0 equiv)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), 1.0 - 1.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Water
-
Aqueous solution of sodium hydroxide (e.g., 15%)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous THF under an inert atmosphere and cooled to 0 °C, add LiAlH₄ in several portions.
-
Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture, washing the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield (5-bromo-2,4-dimethoxyphenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and cytotoxic, anti-inflammatory, and anti-oxidant activities of 2',5'-dialkoxylchalcones as cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline and exploration of their in vitro cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate
Introduction
Methyl 5-bromo-2,4-dimethoxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a bromine atom and two methoxy groups on a benzene ring, provides multiple points for further chemical modification, making it a versatile building block in organic synthesis. This document outlines a detailed, scalable protocol for the synthesis of this compound via the electrophilic bromination of Methyl 2,4-dimethoxybenzoate. The procedure is designed to be robust and adaptable for large-scale production in a research or industrial setting.
Reaction Scheme
The synthesis proceeds via a one-step electrophilic aromatic bromination. The electron-donating methoxy groups at positions 2 and 4 activate the aromatic ring and direct the incoming electrophile (bromine) to the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol details a procedure for the synthesis of this compound on a 100-gram scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Methyl 2,4-dimethoxybenzoate | 196.20 | 100.0 | 0.51 | 1.0 |
| Bromine | 159.81 | 85.5 | 0.535 | 1.05 |
| Glacial Acetic Acid | 60.05 | 500 mL | - | - |
| Saturated Sodium Bicarbonate Soln. | - | As needed | - | - |
| 10% Sodium Thiosulfate Soln. | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Condenser with a gas trap (containing 10% sodium thiosulfate solution)
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and vacuum flask
Procedure
1. Reaction Setup:
-
In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Attach a condenser to the remaining neck and connect the outlet of the condenser to a gas trap to neutralize any evolved hydrogen bromide (HBr) gas.
-
Charge the flask with Methyl 2,4-dimethoxybenzoate (100.0 g, 0.51 mol) and glacial acetic acid (500 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
2. Bromination:
-
Carefully charge the addition funnel with bromine (85.5 g, 27.4 mL, 0.535 mol).
-
Cool the reaction mixture in the flask to 10-15°C using an ice bath.
-
Add the bromine dropwise from the addition funnel to the stirred solution over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 20°C throughout the addition. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
3. Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 1.5 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is colorless and the acidic smell of acetic acid is gone.
4. Purification:
-
Transfer the crude solid to a large beaker and add 500 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid and HBr. Stir for 30 minutes.
-
Filter the solid again and wash with water.
-
To remove any unreacted bromine, wash the solid with a 10% sodium thiosulfate solution until the solid and filtrate are no longer orange/brown.
-
Finally, wash the solid with water and then a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
5. (Optional) Recrystallization:
-
For higher purity, the dried solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Dissolve the product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and causes severe burns.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[1]
-
Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[4]
-
The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is essential to neutralize the HBr.
-
The reaction is exothermic; maintain careful temperature control during the bromine addition.
Workflow Diagram
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Expected Results and Characterization
-
Yield: The expected yield of the dried product should be in the range of 85-95%.
-
Appearance: A white to off-white crystalline solid.
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point determination.
-
Structure Confirmation: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol provides a comprehensive guide for the large-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can reliably produce this important chemical intermediate for their synthetic needs.
References
Troubleshooting & Optimization
Minimizing dibromination side products in the synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the formation of dibromination byproducts during the synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a significant amount of the dibrominated byproduct, Methyl 3,5-dibromo-2,4-dimethoxybenzoate?
The starting material, Methyl 2,4-dimethoxybenzoate, contains two strongly activating methoxy groups (-OCH₃). These electron-donating groups make the aromatic ring highly nucleophilic and thus very reactive towards electrophilic aromatic substitution.[1][2] This high reactivity can make it difficult to stop the reaction after a single bromination, leading to the formation of the undesired dibrominated product.
Q2: Which brominating agent is most effective for minimizing dibromination?
N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂).[3][4] NBS is a milder source of electrophilic bromine and helps maintain a low, steady concentration of the brominating species in the reaction mixture. This controlled delivery favors the desired mono-bromination and significantly reduces the likelihood of over-bromination that is common with the more reactive liquid bromine.[4][5]
Q3: How does reaction temperature influence the formation of side products?
Lower reaction temperatures generally increase the selectivity for mono-bromination. Running the reaction at reduced temperatures (e.g., 0-5 °C) slows down the overall reaction rate, particularly the second bromination step, which requires a slightly more activated substrate (the mono-bromo product) to react again.[4][6]
Q4: What is the recommended solvent for this synthesis?
Acetonitrile (CH₃CN) is an excellent solvent for regioselective bromination of activated aromatic rings using NBS.[5] It often allows the reaction to proceed efficiently at room temperature, providing high yields of the mono-brominated product while minimizing side reactions.[5] Halogenated solvents like carbon tetrachloride (CCl₄) have also been used but may require heating and pose greater environmental and safety risks.[5][7]
Q5: How can I effectively purify the desired product away from the dibromo impurity?
If dibromination occurs, the most common and effective purification method is column chromatography on silica gel.[8][9] The difference in polarity between the mono- and di-brominated products is typically sufficient for good separation. Alternatively, recrystallization from a suitable solvent system, such as ethanol, can also be an effective method for purification, particularly if the impurity levels are not excessively high.[10]
Troubleshooting Guide: Excessive Dibromination
If you observe significant formation of the Methyl 3,5-dibromo-2,4-dimethoxybenzoate impurity, consult the following workflow and table for potential causes and corrective actions.
Caption: Troubleshooting workflow for excessive dibromination.
| Potential Cause | Recommended Solution | Rationale |
| Harsh Brominating Agent | Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). | NBS is a milder reagent that provides a slow, controlled release of electrophilic bromine, enhancing selectivity for mono-substitution.[3][4][5] |
| High Reaction Temperature | Perform the reaction at a lower temperature, ideally between 0 °C and room temperature (25 °C). | Lowering the temperature reduces the reaction rate, disproportionately slowing the second bromination and thus improving product selectivity.[6] |
| Incorrect Stoichiometry | Use precisely 1.0 to 1.1 molar equivalents of NBS relative to the starting ester. | Using a large excess of the brominating agent will inevitably drive the reaction towards the di-substituted product. Careful stoichiometric control is critical.[4][11] |
| Rapid Reagent Addition | Add the NBS reagent portion-wise or as a solution dropwise over an extended period. | Slow addition maintains a low concentration of the electrophile in the reaction at any given time, which minimizes over-reaction.[4] |
Data Summary: Reaction Condition Comparison
The following table summarizes how different reaction parameters can affect the ratio of mono- to di-brominated products.
| Brominating Agent | Equivalents | Solvent | Temperature | Approx. Yield (Mono-bromo) | Approx. Impurity (Di-bromo) | Reference |
| Br₂ | 1.1 | Acetic Acid | 25 °C | 70-80% | 10-20% | Based on[9][12] |
| NBS | 1.1 | CCl₄ | Reflux | 80-90% | 5-10% | Based on[5] |
| NBS | 1.05 | Acetonitrile | 25 °C | >90% | <5% | Recommended, based on[5] |
| NBS | 1.1 | aq. THF, H₂SO₄ (cat.) | 20 °C | High Yield | Not specified | [11] |
Recommended Experimental Protocol
This protocol is optimized for high selectivity and yield of the desired mono-brominated product.
Reaction Scheme
Caption: Synthesis of this compound.
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for workup and chromatography
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: To the stirring solution at room temperature (20-25 °C), add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining electrophilic bromine.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product will likely be a pale yellow or off-white solid.
-
If TLC or NMR analysis shows the presence of the dibrominated impurity, purify the material using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a white solid.
-
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
Troubleshooting low yield in Suzuki coupling with Methyl 5-bromo-2,4-dimethoxybenzoate
This support center provides targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-2,4-dimethoxybenzoate . The guidance is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using the electron-rich and sterically influenced substrate, this compound.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields with this specific substrate are often attributed to its electronic and steric properties. The two electron-donating methoxy groups enrich the aryl bromide with electron density, which can make the initial, often rate-limiting, oxidative addition step of the palladium catalyst slower.[1][2] Additionally, the presence of substituents near the reaction site can sterically hinder the approach of the palladium catalyst.[1][3]
Q2: My starting aryl bromide is consumed, but the desired product yield is low. What are the likely side reactions?
A2: If your starting material is consumed without efficient conversion to the desired product, several side reactions are likely occurring. The most common include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid or ester coupling partner, where the boron group is replaced by a hydrogen atom from a proton source like water.[4][5] This is a frequent issue, especially under basic aqueous conditions.[4][6]
-
Homocoupling: The boronic acid/ester can couple with itself to form a symmetrical biaryl byproduct (B-B). This reaction is often competitive with the desired cross-coupling and can be promoted by the presence of oxygen or if the primary reaction is sluggish.[7][8][9][10]
-
Dehalogenation: The starting this compound can be reduced, replacing the bromine atom with a hydrogen. This leads to the formation of Methyl 2,4-dimethoxybenzoate, consuming your starting material unproductively.[11]
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
A3: For challenging, electron-rich substrates like this compound, standard catalysts are often insufficient. More robust systems are needed to overcome the higher activation energy for oxidative addition. Consider switching to a system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.[1][2] These ligands are known to stabilize the palladium center and accelerate the catalytic cycle.[12]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[2]
-
Palladium Sources: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used precursors that form the active Pd(0) catalyst in situ. Pre-formed catalysts, known as precatalysts (e.g., SPhos G3), can also offer higher activity and stability.[7]
Q4: How can I minimize the common side reactions of protodeboronation and homocoupling?
A4: Minimizing these side reactions is critical for improving yield.
-
Ensure Anhydrous and Oxygen-Free Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) by degassing the solvent and using Schlenk techniques. Oxygen can promote homocoupling and degrade phosphine ligands.[5][9][10]
-
Select the Appropriate Base: The choice of base is crucial. While a base is necessary to activate the boronic acid, strong bases in the presence of water can accelerate protodeboronation.[4] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.[5][13]
-
Use a Boronic Ester: If you are using a boronic acid, consider converting it to a more stable derivative, such as a pinacol boronic ester (Bpin). These are generally more resistant to protodeboronation and homocoupling, releasing the active boronic acid slowly under the reaction conditions.[1][4][14]
Visual Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and address the root causes of low yield in your Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Purification of Methyl 5-bromo-2,4-dimethoxybenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the purification of Methyl 5-bromo-2,4-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting material (Methyl 2,4-dimethoxybenzoate), residual brominating agents or byproducts, and potentially di-brominated species. The presence of these will depend on the specific reaction and work-up conditions.
Q2: What is the expected physical state of the crude and purified product?
A2: The crude product after initial work-up is often described as an oil which may solidify upon standing.[1] Pure this compound is expected to be a solid.
Q3: Which analytical techniques are recommended to assess the purity of the product?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the primary methods for purifying crude this compound?
A4: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the quantity of the material.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Low Yield After Aqueous Work-up
Symptom: The mass of the crude product obtained after extraction and solvent evaporation is significantly lower than the theoretical yield.
Possible Causes & Solutions:
-
Incomplete Extraction: The product may have some water solubility. Ensure the aqueous layer is extracted multiple times (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane) to maximize recovery.
-
Product Loss During Washing: If washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, prolonged contact or too strong of a base could potentially lead to hydrolysis of the ester. Use a saturated sodium bicarbonate solution and avoid vigorous shaking for extended periods.
-
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. To break an emulsion, try adding brine (saturated NaCl solution) or passing the mixture through a bed of Celite.
Issue 2: Difficulty with Column Chromatography
Symptom: Poor separation of the desired product from impurities on a silica gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical. For bromo-dimethoxybenzoate derivatives, a mixture of hexane and ethyl acetate is a good starting point.
-
If the product runs with the solvent front (high Rf value): The eluent is too polar. Increase the proportion of the non-polar solvent (hexane).
-
If the product remains at the baseline (low Rf value): The eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
-
Column Overloading: Too much crude material on the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation. Ensure the silica gel is packed as a uniform slurry.
Issue 3: Recrystallization Fails or Gives Poor Recovery
Symptom: No crystals form upon cooling, an oil separates out, or the yield of crystals is very low.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) are recommended.
-
Solution is Too Dilute: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Cooling Too Quickly: Rapid cooling can cause the product to "oil out" or trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal eluent composition should be determined by TLC analysis, aiming for an Rf value of 0.25-0.35 for the desired product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find the optimal eluent.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and heat the mixture. A good solvent will dissolve the product when hot. Let it cool to see if crystals form. Common solvents to screen for this class of compounds include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixtures | Effective for separating bromo-dimethoxy aromatic compounds. A starting ratio of 8:2 is often a good initial choice. |
| TLC Visualization | UV light (254 nm) | Aromatic compounds are typically UV active. |
Table 2: Troubleshooting TLC for Eluent Selection.
| Observation | Interpretation | Suggested Action |
| All spots at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of ethyl acetate. |
| All spots at the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of hexane. |
| Poor separation between spots | The polarity difference of the eluent is not optimal. | Try a different solvent system (e.g., Dichloromethane:Methanol) or fine-tune the current ratio. |
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Selective Functionalization of Methyl 5-bromo-2,4-dimethoxybenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2,4-dimethoxybenzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the selective functionalization of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective functionalization of this compound?
A1: The main challenges stem from the molecule's multiple reactive sites and the electronic nature of its substituents. Key issues include:
-
Chemoselectivity: The presence of a reactive C-Br bond and an electrophilic methyl ester group creates a challenge, especially when using organometallic reagents which can attack the ester.[1][2]
-
Regioselectivity: The two methoxy groups act as strong ortho-directing groups in metalation reactions, which can lead to competitive deprotonation at the C3 position instead of the desired reaction at the C5-bromo position.[3][4]
-
Reduced Reactivity in Cross-Coupling: The electron-donating nature of the two methoxy groups makes the aryl bromide electron-rich. This can decrease its reactivity towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[5]
-
Steric Hindrance: The methoxy group at the C4 position can sterically hinder the approach of bulky catalysts or reagents to the adjacent C5-bromo position.[5][6]
Q2: How do the methoxy and methyl ester groups influence the molecule's reactivity?
A2: The substituents have distinct and sometimes competing electronic effects:
-
Methoxy Groups (-OCH₃): As strong electron-donating groups, they increase the electron density of the benzene ring. This makes the C-Br bond less electrophilic and thus less reactive in oxidative addition steps of cross-coupling reactions.[5] They are also powerful directing groups for ortho-lithiation, potentially leading to reactions at the C3 position.[7][8]
-
Methyl Ester Group (-CO₂Me): This is an electron-withdrawing group, which can partially offset the effect of the methoxy groups. However, its primary challenge is its susceptibility to nucleophilic attack by organometallic reagents like Grignard or organolithium compounds.[2][9]
Q3: Which reaction types are most suitable for selectively targeting the C-Br bond?
A3: Palladium-catalyzed cross-coupling reactions are generally the most effective methods for selectively functionalizing the C-Br bond while preserving the methyl ester. These include:
-
Suzuki-Miyaura Coupling: For C-C bond formation.
-
Buchwald-Hartwig Amination: For C-N bond formation.[10]
-
Heck or Sonogashira Couplings: For introducing alkenyl or alkynyl groups, respectively.
Lithium-halogen exchange can also be effective if performed at very low temperatures (-78 °C) to minimize nucleophilic attack on the ester.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Q4: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What are the first things I should check?
A4: Low yields with this electron-rich and sterically hindered substrate are common.[5] A systematic check is crucial:
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your flask was properly flame-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[11]
-
Reagent Quality: Boronic acids/esters can degrade over time, especially through protodeboronation.[11] Use fresh, high-purity reagents. Ensure your palladium catalyst and phosphine ligand have not degraded from improper storage.[11]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure the base is finely powdered and dry, as water can facilitate protodeboronation.[11]
Q5: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?
A5: If the starting material is consumed without significant product formation, consider these common side reactions:
-
Protodeboronation: The boronic acid partner reacts with a proton source (like trace water) to replace the boronic acid group with a hydrogen atom. This is a major issue with electron-deficient boronic acids but can occur with others as well.[11]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially if the cross-coupling is slow.[5]
-
Catalyst Decomposition: At high temperatures or in the presence of oxygen, the catalyst can decompose to inactive palladium black.[5][12]
Q6: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try for this challenging substrate?
A6: Standard catalysts are often insufficient for electron-rich and hindered aryl bromides.[5] You need a more robust system with bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and reductive elimination steps.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Recommended Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Excellent for sterically hindered and electron-rich substrates. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or THF | 80-100 | Highly active system, often requires lower catalyst loading. |
| Buchwald G3/G4 Precatalysts | (Built-in ligand) | K₃PO₄ | Toluene or Dioxane | RT - 100 | Air-stable precatalysts that offer high activity and reproducibility. |
Q7: I am attempting a Buchwald-Hartwig amination and facing low conversion. What adjustments should I make?
A7: Similar to Suzuki coupling, the electron-rich nature of the substrate is a key challenge. The choice of ligand and base is critical.
-
Ligand Choice: Use specialized ligands designed for challenging couplings. Ligands like BrettPhos or the Josiphos family are often effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13] Be aware that ester or nitro groups can be incompatible with KOtBu.[13]
-
Amine Nucleophilicity: Less nucleophilic amines may require higher temperatures or more active catalyst systems.[14]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Recommended Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | A highly general and effective system for a wide range of amines. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Particularly effective for coupling with amides and lactams.[14] |
| Buchwald G3/G4 Precatalysts | (Built-in ligand) | LHMDS or K₃PO₄ | Toluene or THF | RT - 100 | Provides high activity and is often suitable for hindered substrates. |
Troubleshooting Guide: Organometallic Reactions (Grignard & Lithiation)
Q8: I am trying to perform a lithium-halogen exchange, but I am getting a complex mixture of products, including what appears to be addition to the ester. How can I improve selectivity?
A8: This is a classic chemoselectivity problem. The highly nucleophilic organolithium reagent can attack the electrophilic ester carbonyl.[2]
-
Low Temperature is Critical: Perform the lithium-halogen exchange at -78 °C (dry ice/acetone bath). At this temperature, the rate of halogen exchange is significantly faster than the rate of nucleophilic addition to the ester.
-
Rapid Quenching: Add your electrophile at -78 °C and allow the reaction to proceed at that temperature before warming.
-
Choice of Reagent: n-Butyllithium is typically sufficient. Using two equivalents of t-butyllithium can sometimes improve exchange rates at low temperatures.
Q9: Could my organolithium reagent be deprotonating the ring instead of performing a halogen exchange?
A9: Yes, this is a significant risk. The methoxy groups at C2 and C4 are strong directing groups for ortho-metalation, making the proton at C3 acidic.[3][7] This can lead to a mixture of the 5-lithio and 3-lithio species. While lithium-halogen exchange is generally faster than deprotonation at low temperatures, the formation of the ortho-lithiated species is a known competing pathway.[3] Monitoring your reaction carefully by TLC and analyzing the product mixture by NMR or LC-MS is essential to diagnose this issue.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for 15 minutes. Finally, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Low-Temperature Lithium-Halogen Exchange
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Reaction Execution: Stir the mixture at -78 °C for 1-3 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Competing reaction pathways for functionalization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Steric Considerations | OpenOChem Learn [learn.openochem.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Preventing decomposition of Methyl 5-bromo-2,4-dimethoxybenzoate during reactions
Technical Support Center: Methyl 5-bromo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling this compound (MDMB) in chemical synthesis. Its purpose is to help you anticipate and troubleshoot potential decomposition issues, ensuring higher reaction yields and product purity. MDMB is a valuable building block, but its electron-rich aromatic ring and multiple functional groups present specific stability challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common visual or analytical signs of MDMB decomposition during a reaction?
A: Decomposition can manifest in several ways. Analytically, you may observe the formation of 2,4-dimethoxybenzoate (the debrominated version) or 5-bromo-2,4-dimethoxybenzoic acid (from ester hydrolysis) via techniques like GC-MS or LC-MS. Visually, reaction mixtures may darken unexpectedly (indicating potential formation of phenolic impurities or palladium black precipitation in cross-coupling reactions) or show the formation of insoluble precipitates.
Q2: What are the primary chemical pathways that lead to the degradation of MDMB?
A: The main degradation pathways are:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, a common side reaction in palladium-catalyzed cross-couplings, especially under harsh conditions (high temperature, aggressive bases).[1][2] This typically occurs through the formation of a palladium-hydride species.[1]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Demethylation: The methoxy groups, particularly the one ortho to the ester, can be cleaved by strong Lewis acids (e.g., BBr₃) or under harsh acidic conditions, leading to phenolic impurities.
Q3: How should I properly store this compound?
A: Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow degradation from atmospheric moisture and oxygen.
Section 2: Troubleshooting Guides for Common Reactions
Issue 1: Low Yield and Protodebromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: Your primary product yield is low, and you detect a significant amount of the debrominated byproduct, Methyl 2,4-dimethoxybenzoate.
Root Cause: This issue, also known as hydrodehalogenation, often arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired catalytic cycle.[1] Factors like base strength, temperature, and solvent impurities can exacerbate this problem.[1]
Solutions:
The choice of reaction parameters is critical. The following table summarizes key variables and recommendations to minimize protodebromination.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOtBu, NaOH) | Use weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are effective for coupling while minimizing the formation of Pd-H species.[1] |
| Temperature | High temperatures (>100 °C) | Lower the reaction temperature. Attempt the reaction in a range of 40-80 °C, as higher temperatures can accelerate the rate of debromination.[1] |
| Ligand | Suboptimal ligand choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination step over side reactions.[1] |
| Solvent/Reagents | Presence of protic impurities (water, alcohols) | Use anhydrous and thoroughly degassed solvents. Protic impurities can act as a hydride source for the unwanted Pd-H species.[1] |
Below is a workflow to systematically address this issue.
Issue 2: Decomposition During Grignard Reagent Formation or Subsequent Reactions
Symptom: The reaction fails to initiate (magnesium is not consumed), or the reaction yields a complex mixture containing starting material and byproducts from intramolecular reactions.
Root Cause: The ester functional group is incompatible with the highly nucleophilic and basic Grignard reagent.[3] The Grignard reagent, once formed, can attack the ester of another molecule. Furthermore, trace moisture will quench the Grignard reagent as it forms.[4]
Solutions:
-
Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried. Use anhydrous ether or THF, and ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[5]
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction.[5] Activate the magnesium in situ by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
Protecting Groups: For complex syntheses, it is advisable to reduce the ester to an alcohol, protect the alcohol (e.g., as a silyl ether), perform the Grignard reaction, and then re-oxidize the alcohol back to the ester if needed. This multi-step process often proves more reliable than attempting the direct formation.
Section 3: Key Experimental Protocol
Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol provides a robust method for coupling this compound with an arylboronic acid while minimizing the risk of protodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Visual Guides
The following diagram illustrates the key factors that can lead to the decomposition of this compound and the corresponding preventative measures.
References
Technical Support Center: Efficient Cross-Coupling of Electron-Rich Bromoarenes
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of electron-rich bromoarenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing these challenging yet crucial reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the cross-coupling of electron-rich bromoarenes, categorized by reaction type.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with an electron-rich bromoarene is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields or reaction failure with electron-rich bromoarenes are common and often stem from a slow oxidative addition step, which is disfavored by the electron-donating groups on the aromatic ring.[1] Key factors to investigate include:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for these substrates.[1] The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[2][3]
-
Suboptimal Base or Solvent: The base and solvent system is crucial for the transmetalation step and overall reaction rate. An inappropriate combination can lead to poor results.[1] For instance, in polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective, while ethereal solvents like THF or dioxane may require stronger bases like Cs₂CO₃.[1]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause catalyst deactivation and promote the formation of homocoupling byproducts.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are essential.[1]
-
Impure Reagents: The purity of the aryl bromide, boronic acid, base, and solvents is critical for a successful reaction.
Question: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1] To mitigate this:
-
Rigorous Degassing: Ensure solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen levels.[1]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can prevent an excess of Pd(II) at the start of the reaction.[1]
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[1]
Question: My starting electron-rich bromoarene is being consumed, but I am not forming the desired product. What could be the issue?
Answer: If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a likely side reaction.[1] This can occur if a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvent. To address this, consider screening different non-hydridic bases and ensure the use of high-purity, anhydrous solvents.[1]
Buchwald-Hartwig Amination
Question: What are the best catalyst systems for the Buchwald-Hartwig amination of electron-rich bromoarenes?
Answer: The Buchwald-Hartwig amination has seen significant evolution in catalyst systems. For electron-rich bromoarenes, which can be challenging substrates, later generations of catalysts are generally more effective. Key developments include:
-
First Generation: Initially, catalyst systems often required organotin reagents.[4] Later improvements allowed for tin-free couplings using a bulky base like NaOtBu or LiHMDS, though the scope was initially limited mostly to secondary amines due to competitive hydrodehalogenation.[4]
-
Bulky, Electron-Rich Ligands: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group dramatically improved reaction efficiency.[3] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate reductive elimination.[3]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were crucial in extending the reaction scope to primary amines.[4][5]
Question: My Buchwald-Hartwig reaction is sluggish or incomplete. What parameters can I adjust?
Answer: To improve a sluggish Buchwald-Hartwig amination of an electron-rich bromoarene, consider the following optimizations:
-
Ligand Choice: Ensure you are using a sufficiently electron-rich and bulky phosphine ligand. The choice of ligand can significantly impact the reaction rate and yield.
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[5] The choice of base can also depend on the solvent used.
-
Solvent: Common solvents include toluene, dioxane, and THF.[5] The choice of solvent can influence the solubility of the reagents and the overall reaction kinetics.
-
Temperature: While some modern catalyst systems can operate at room temperature, electron-rich bromoarenes may require elevated temperatures (typically 80-110 °C) to overcome the activation barrier for oxidative addition.[1][5]
Sonogashira Coupling
Question: What are the primary challenges when performing a Sonogashira coupling with an electron-rich bromoarene?
Answer: The main challenge is the slow rate of oxidative addition of the electron-rich bromoarene to the palladium(0) catalyst. Additionally, side reactions such as the homocoupling of the terminal alkyne (Glaser coupling) can be problematic. The reactivity order for the aryl halide is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[2]
Question: How can I optimize the catalyst system for the Sonogashira coupling of an electron-rich bromoarene?
Answer: Optimization should focus on accelerating the oxidative addition step:
-
Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used.
-
Ligands: The use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the formation of highly active monoligated palladium species, which are very reactive in the oxidative addition step.[6][7]
-
Copper Co-catalyst: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free conditions have been developed to avoid issues associated with the copper, such as promoting alkyne homocoupling.[7] However, for challenging substrates, the copper co-catalyst can be beneficial.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often acting as both the base and the solvent.
Heck Coupling
Question: Which catalysts are recommended for the Heck coupling of electron-rich bromoarenes?
Answer: While electron-deficient aryl halides are generally more reactive in Heck couplings, the reaction can be successfully performed with electron-rich bromoarenes by careful catalyst selection.[8]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as tris(o-tolyl)phosphine, has been shown to be effective for the coupling of less reactive, electron-rich aryl bromides.[9] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong electron-donating ability and thermal stability.[8][10]
-
Palladium Precatalyst: Common precatalysts include palladium(II) acetate and palladium chloride.[11][12]
-
Base: Tertiary amines like triethylamine or inorganic bases such as potassium carbonate are typically employed.[12]
Data Presentation: Catalyst System Performance
The following tables summarize typical catalyst systems and their performance in the cross-coupling of electron-rich bromoarenes. Note that yields are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of Electron-Rich Bromoarenes
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 80-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 50-70[2] |
Table 2: Buchwald-Hartwig Amination of Electron-Rich Bromoarenes
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 90-99 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| [Pd(cinnamyl)Cl]₂ | tBuBrettPhos | K₂CO₃ | t-AmylOH | 110 | 88-97 |
Table 3: Sonogashira Coupling of Electron-Rich Bromoarenes
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N | DMF | 80 | 70-90 |
| Pd(OAc)₂ | SPhos | - | Cs₂CO₃ | Dioxane | 100 | 80-95 |
| PdCl₂(MeCN)₂ | Xantphos | CuI | i-Pr₂NH | Toluene | 110 | 75-92 |
Table 4: Heck Coupling of Electron-Rich Bromoarenes
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | 70-85[9] | | PdCl₂(IMes)₂ | - | K₂CO₃ | Dioxane | 110 | 80-95 | | Pd₂(dba)₃ | P(tBu)₃ | Cy₂NMe | Cyclopentyl methyl ether | 100 | 85-98 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Bromoarene
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the electron-rich bromoarene (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Work-up procedure to remove impurities from Methyl 5-bromo-2,4-dimethoxybenzoate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate, a common intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting material (Methyl 2,4-dimethoxybenzoate), di-brominated side products, and isomeric mono-brominated products. Acidic impurities may also be present if any hydrolysis of the ester group occurs during the reaction or work-up.
Q2: My crude product is an oil, but the pure compound is a solid. What should I do?
A2: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product remains an oil, purification by column chromatography is the most effective next step.
Q3: What is the purpose of washing the organic layer with a basic solution like sodium bicarbonate?
A3: The basic wash is crucial for neutralizing and removing any acidic components from the organic phase.[1][2] This can include acidic byproducts from the bromination reaction or any unreacted acidic starting materials.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the brominating agent. |
| Loss of product during work-up. | Ensure the pH of the aqueous layer is not too basic during extraction, as this can lead to hydrolysis of the ester. Minimize the number of extraction and transfer steps. | |
| Presence of Starting Material in the Final Product | Insufficient brominating agent or short reaction time. | If TLC indicates the presence of starting material, consider re-subjecting the purified mixture to the reaction conditions or purifying via column chromatography to isolate the desired product. |
| Formation of Di-brominated Impurities | Excess of the brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Purification via column chromatography or fractional crystallization can be employed to separate the mono- and di-brominated products.[3] |
| Product is a Discolored Oil or Solid | Presence of residual bromine or other colored impurities. | Wash the organic extract thoroughly with a solution of sodium thiosulfate to quench any remaining bromine.[4] If discoloration persists, consider treating the solution with activated carbon before filtration and solvent removal. Recrystallization is also an effective method for removing colored impurities.[5][6] |
Experimental Protocols
General Aqueous Work-up Procedure
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent like acetic acid, carefully pour the mixture into a beaker containing ice water to precipitate the crude product.[5][6]
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1][2]
-
Combine the organic extracts and wash sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).[5][7]
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture briefly heated before hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow for Impurity Removal
Caption: Work-up and purification workflow for this compound.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Addressing steric hindrance in reactions involving Methyl 5-bromo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2,4-dimethoxybenzoate. The steric hindrance presented by the two methoxy groups and the adjacent methyl ester moiety can pose significant challenges in various cross-coupling reactions. This guide offers insights and practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound showing low to no conversion?
A1: The primary challenge with this substrate is the significant steric hindrance around the bromine atom, coupled with the electron-donating nature of the two methoxy groups. The methoxy group at the C2 position, in particular, sterically shields the reaction center. Furthermore, the electron-rich nature of the aromatic ring can slow down the oxidative addition step in many palladium-catalyzed coupling reactions, which is often the rate-limiting step. To achieve successful coupling, optimization of the catalyst system (ligand and palladium precursor), base, and solvent is crucial.
Q2: What are the most common side reactions observed when working with this substrate?
A2: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by certain bases and high temperatures.
-
Homocoupling: Self-coupling of the boronic acid or ester in Suzuki-Miyaura reactions, or the amine in Buchwald-Hartwig aminations.
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and removed from the reaction, especially in the presence of water and a strong base.
-
Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures or inappropriate ligand choice, can halt the catalytic cycle.
Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A3: For sterically hindered and electron-rich aryl bromides like this compound, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote oxidative addition and stabilize the palladium catalyst.
-
Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. Stronger bases like potassium tert-butoxide (KOtBu) can sometimes lead to side reactions. The base should be finely powdered to ensure good solubility and reactivity.
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used. The water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and increase if necessary.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination is also sensitive to steric hindrance. Key considerations include:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., XPhos, BrettPhos) is generally required. The choice of ligand can depend on the nature of the amine coupling partner (primary, secondary, etc.).
-
Base: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to avoid side reactions.
-
Inert Atmosphere: Strict exclusion of air and moisture is critical for the stability of the catalyst and the success of the reaction.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inefficient oxidative addition due to steric hindrance and electron-rich nature of the substrate. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading (from 1-2 mol% to 3-5 mol%). |
| Starting material consumed, but low yield of desired product | Side reactions such as protodeboronation or homocoupling are dominant. | Use a milder base (e.g., K₃PO₄ instead of KOtBu). Ensure the reaction is run under a strict inert atmosphere. Use a boronic ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid. |
| Formation of palladium black | Catalyst decomposition at high temperatures. | Lower the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 1.1:1 to 2:1). |
Problem 2: Unsuccessful Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Inactive catalyst or insufficient base strength. | Use a pre-formed palladium catalyst or ensure in-situ catalyst formation is efficient. Switch to a stronger base like NaOtBu or LHMDS. |
| Significant hydrodehalogenation | Side reaction competing with amination. | Lower the reaction temperature. Screen different bulky ligands. |
| Reaction stalls after partial conversion | Catalyst deactivation. | Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. A fresh batch of solvent and reagents may be necessary. |
Data Presentation
The following tables provide representative data for cross-coupling reactions involving substrates with similar steric and electronic properties to this compound, serving as a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 2-Bromo-1,3,5-trimethoxybenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | Methyl 2-bromo-5-methoxybenzoate | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 65 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 |
| 2 | 2-Bromo-1,3,5-trimethoxybenzene | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 90 | 24 | 88 |
| 3 | Methyl 2-bromo-5-methoxybenzoate | Benzylamine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Add this compound (1.0 equiv), the amine (1.1 equiv), and the degassed anhydrous solvent (e.g., toluene).
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Optimizing solvent and base selection for reactions with Methyl 5-bromo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2,4-dimethoxybenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble achieving high yields in my Suzuki-Miyaura coupling reaction with this compound. What are the most critical factors to consider for optimization?
A1: Success in Suzuki-Miyaura couplings, especially with electron-rich aryl bromides like this compound, hinges on the careful selection of the base, solvent, and palladium catalyst/ligand system. The two methoxy groups on your substrate make it electron-rich, which can slow down the oxidative addition step in the catalytic cycle.
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial for activating the boronic acid partner. For electron-rich substrates, stronger inorganic bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.
-
Solvent System: The solvent plays a significant role in solubilizing the reactants and influencing the efficacy of the base. A mixture of an organic solvent and water is common. 1,4-Dioxane/water or Toluene/water are good starting points.
-
Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands can significantly improve reaction rates and yields for challenging substrates. Consider using ligands like SPhos, XPhos, or RuPhos.
-
Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., to 80-100 °C) can help overcome the activation energy barrier for the oxidative addition.
Q2: My Buchwald-Hartwig amination with this compound is giving low conversion. How can I improve this?
A2: Low conversion in Buchwald-Hartwig aminations with this substrate is often related to the choice of base and solvent, which are critical for the deprotonation of the amine and the overall catalytic cycle.
Troubleshooting Steps:
-
Base Choice: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you are using a weaker base, switching to NaOtBu is recommended.
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction. In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[1] In more polar solvents like DMF, the base can sometimes form a stable complex with the palladium, hindering catalysis.[1] Toluene or 1,4-dioxane are generally good starting points.
-
Ligand Selection: The use of appropriate ligands is critical. For aryl bromides, bidentate phosphine ligands like BINAP or DPPF can be very effective.[2] These ligands can prevent the formation of unreactive palladium dimers and speed up the reaction.[2]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or issues with the catalyst system.
Troubleshooting Steps:
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Catalyst Pre-activation: Sometimes, the palladium(0) catalyst can be oxidized in situ. Using a well-defined Pd(0) source or ensuring efficient pre-catalyst reduction can help.
-
Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can lead to the formation of palladium black, which can promote side reactions. Ensure an adequate ligand-to-metal ratio.
-
Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes increase the rate of side reactions. Consider if a lower temperature with a more active catalyst system could be beneficial.
Q4: For a Sonogashira coupling with this compound, what are the recommended starting conditions for solvent and base?
A4: For Sonogashira couplings, a common challenge is balancing the reaction rate with the stability of the starting materials and product.
Recommended Starting Conditions:
-
Base: A combination of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. These act as both the base and can serve as the solvent.
-
Solvent: If a co-solvent is needed, THF, DMF, or 1,4-dioxane are common choices. For milder conditions, aqueous solvent systems can also be employed.[3]
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically CuI. Copper-free Sonogashira protocols also exist and may be beneficial if copper sensitivity is an issue.[4]
-
Temperature: Reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[5]
Data Presentation: Representative Reaction Conditions
The following tables provide a summary of representative conditions for common cross-coupling reactions. Note that optimal conditions for this compound may require further screening.
Table 1: Suzuki-Miyaura Coupling - Base and Solvent Effects (Data is representative for electron-rich aryl bromides)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92[6] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88[6] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75[6] |
Table 2: Heck Reaction - Conditions for Aryl Bromides (Data is representative for substituted aryl bromides)
| Entry | Olefin | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Et₃N | DMF | 100 | 16 | >80[7] |
| 2 | n-Butyl acrylate | Et₃N | DMF | 100 | 16 | 88[7] |
| 3 | Acrylonitrile | Et₃N | Acetonitrile | 100 | 10 | 90[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), the selected base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12 hours).[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Under a positive pressure of an inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.5 mmol), the palladium pre-catalyst, and the ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and maintain with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Methyl 5-bromo-2,4-dimethoxybenzoate and Its Isomers in Synthetic Chemistry
A detailed guide for researchers and drug development professionals on the synthesis, properties, and applications of key brominated dimethoxybenzoate isomers.
This guide provides a comprehensive comparison of Methyl 5-bromo-2,4-dimethoxybenzoate and its structurally related isomers. The selection of a specific isomer as a starting material or intermediate in a synthetic route can have a profound impact on reaction outcomes, yield, and the overall efficiency of a drug development pipeline. This document aims to furnish researchers with the necessary data to make informed decisions by presenting a side-by-side analysis of their synthetic accessibility, reactivity, and utility in the synthesis of complex molecules.
Overview of Key Isomers and Their Structural Differences
The positioning of the bromine atom and methoxy groups on the benzoate ring dictates the electronic and steric properties of each isomer, thereby influencing their reactivity. The isomers under consideration in this guide are:
-
This compound: The primary subject of this analysis.
-
Methyl 3-bromo-2,4-dimethoxybenzoate: An isomer with the bromine at the 3-position.
-
Methyl 6-bromo-2,4-dimethoxybenzoate: An isomer with the bromine at the 6-position.
The subtle yet significant differences in the arrangement of these functional groups lead to distinct chemical behaviors, which are explored in the subsequent sections.
Comparative Data Summary
The following table summarizes the key physical and chemical properties of the selected isomers. These parameters are crucial for predicting their behavior in different reaction conditions and for developing appropriate purification methods.
| Property | This compound | Methyl 3-bromo-2,4-dimethoxybenzoate | Methyl 6-bromo-2,4-dimethoxybenzoate |
| CAS Number | 39503-51-0[1][2] | 62239-65-8 | 17667-32-2[3] |
| Molecular Formula | C₁₀H₁₁BrO₄[2] | C₁₀H₁₁BrO₄ | C₁₀H₁₁BrO₄[3] |
| Molecular Weight | 275.10 g/mol [2] | 275.10 g/mol | 275.10 g/mol [3] |
| Appearance | White to off-white crystalline powder | - | - |
| Melting Point (°C) | 98-102 | - | 78-82 |
| Boiling Point (°C) | 336.7±37.0 (Predicted) | 336.7±37.0 (Predicted) | 336.7±37.0 (Predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in common organic solvents | Soluble in common organic solvents |
Data not available is denoted by '-'.
Synthesis and Reactivity Analysis
The synthetic routes to these isomers often start from commercially available dimethoxybenzoic acids or their corresponding methyl esters, followed by regioselective bromination. The choice of brominating agent and reaction conditions is critical to achieving the desired isomer with high selectivity.
Logical Flow of Isomer Synthesis
Caption: General synthetic approach to brominated dimethoxybenzoate isomers.
This compound: The synthesis of this isomer typically involves the direct bromination of methyl 2,4-dimethoxybenzoate. The electron-donating nature of the two methoxy groups at positions 2 and 4 strongly activates the aromatic ring towards electrophilic substitution. The bromine atom is directed to the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group, and is the most sterically accessible and electronically favorable position.
Methyl 3-bromo-2,4-dimethoxybenzoate and Methyl 6-bromo-2,4-dimethoxybenzoate: The synthesis of these isomers is more challenging due to the directing effects of the methoxy groups. Achieving high regioselectivity often requires multi-step synthetic sequences or the use of specialized brominating agents and catalysts. For instance, the synthesis of 3-bromo-2,6-dimethoxybenzoic acid has been reported, which could then be esterified.[4]
Reactivity in Cross-Coupling Reactions: The bromine atom on these isomers serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular scaffolds. The reactivity of the C-Br bond can be influenced by the electronic environment of the ring. Generally, electron-withdrawing groups on the ring can enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. The steric hindrance around the bromine atom also plays a crucial role, with less hindered isomers like this compound often exhibiting higher reactivity.
Experimental Workflow for a Suzuki Cross-Coupling Reaction
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Brominated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and bioactive molecules. The bromine atom can be retained in the final product, where it may participate in halogen bonding, or it can be replaced through cross-coupling reactions to introduce new functionalities.
-
Scaffold for Complex Molecules: These isomers serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications. For example, dimethoxy-substituted aromatic rings are found in a variety of natural products and drugs.
-
Probes for Structure-Activity Relationship (SAR) Studies: The ability to introduce different substituents at the bromine position allows for the systematic exploration of the SAR of a lead compound. By comparing the biological activity of a series of analogs, researchers can identify key structural features required for potency and selectivity.
-
Radiolabeling: The bromine atom can be replaced with a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, to create radiolabeled tracers for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
Experimental Protocols
General Procedure for the Bromination of Methyl 2,4-dimethoxybenzoate:
-
Materials: Methyl 2,4-dimethoxybenzoate, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable solvent).
-
Procedure:
-
Dissolve Methyl 2,4-dimethoxybenzoate in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
General Procedure for a Suzuki Cross-Coupling Reaction:
-
Materials: Brominated dimethoxybenzoate isomer, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Procedure:
-
To a reaction vessel, add the brominated dimethoxybenzoate isomer, arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
-
Note: These are generalized protocols and may require optimization for specific substrates and scales. Researchers should always consult the relevant literature for detailed and specific experimental conditions.
This guide provides a foundational comparison of this compound and its isomers. The choice of a particular isomer will ultimately depend on the specific synthetic target and the desired chemical transformations. Careful consideration of the factors outlined in this document will aid researchers in designing efficient and successful synthetic strategies.
References
A Comparative Guide to the Synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Methyl 5-bromo-2,4-dimethoxybenzoate, a key intermediate in the synthesis of various biologically active molecules. We will explore an established, traditional method and propose a newer, potentially more advantageous route. Additionally, we will examine an alternative strategy that circumvents the use of this specific building block for the synthesis of related compounds.
Established Synthetic Route: Direct Bromination
The traditional approach to synthesizing this compound involves the direct electrophilic bromination of Methyl 2,4-dimethoxybenzoate using liquid bromine in a suitable solvent, such as acetic acid. This method is well-established and has been widely used for the synthesis of similar compounds.
Experimental Protocol:
A solution of Methyl 2,4-dimethoxybenzoate (1 equivalent) in glacial acetic acid is prepared in a reaction vessel. To this stirred solution, a solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into water. The precipitated product is collected by filtration, washed with water and a dilute solution of sodium thiosulfate to remove unreacted bromine, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
A Newer Approach: Enhanced Safety and Selectivity
Modern synthetic chemistry continually seeks to improve upon established methods, focusing on increased safety, selectivity, and environmental compatibility. For the synthesis of this compound, a newer approach would utilize a solid, less hazardous brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. This method often provides better regioselectivity and avoids the handling of highly corrosive and toxic liquid bromine.
Experimental Protocol:
Methyl 2,4-dimethoxybenzoate (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or acetonitrile, in a reaction flask. N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide) or a protic acid (e.g., sulfuric acid) are added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by TLC. Once the reaction is complete, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel or recrystallization affords the pure this compound.
Performance Comparison
| Parameter | Established Route (Direct Bromination) | New Route (NBS Bromination) |
| Yield | Typically high (can be >90%) | Generally high (often comparable to or exceeding direct bromination) |
| Purity | Good, but may require extensive purification to remove over-brominated byproducts | Often higher due to increased selectivity, simplifying purification |
| Reaction Time | Several hours | Can be faster, depending on the catalyst and reaction temperature |
| Safety | High risk due to the use of corrosive and toxic liquid bromine | Significantly safer due to the use of a solid, more manageable brominating agent |
| Environmental Impact | Generates hazardous waste from bromine and quenching agents | Reduced environmental impact due to the use of a more atom-economical reagent and potentially less hazardous waste |
| Cost | Bromine is relatively inexpensive, but handling and safety measures can add to the cost | NBS is more expensive than bromine, but overall cost may be offset by improved safety and easier purification |
Alternative Synthetic Strategy
In some synthetic campaigns, the target molecule may not require the pre-functionalized this compound. An alternative strategy involves introducing the bromo substituent at a later stage of the synthesis. For example, in the synthesis of substituted phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), the synthesis can start from 2,5-dimethoxybenzaldehyde. The phenethylamine backbone is constructed first, and the bromination is carried out on a later intermediate. This approach can be advantageous if the precursor aldehyde is more readily available or if the bromo group interferes with earlier synthetic steps.
Experimental Protocol (Illustrative Example for a Related Compound):
2,5-Dimethoxybenzaldehyde is subjected to a Henry reaction with nitromethane to form the corresponding nitrostyrene. Subsequent reduction of the nitro group and the double bond, for instance, using lithium aluminum hydride, yields 2,5-dimethoxyphenethylamine. This intermediate is then brominated using a suitable brominating agent to introduce the bromine atom at the 4-position of the aromatic ring, yielding the final target molecule.
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these synthetic routes, the following diagrams have been generated.
Caption: Established synthetic route to this compound.
Caption: A newer, safer synthetic route using N-bromosuccinimide.
Caption: An alternative synthetic strategy involving late-stage bromination.
Comparing the efficacy of different palladium catalysts for Methyl 5-bromo-2,4-dimethoxybenzoate coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Methyl 5-bromo-2,4-dimethoxybenzoate is a valuable building block, and its efficient coupling via palladium-catalyzed reactions is crucial for the synthesis of a wide array of complex molecules. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate. The information presented is compiled from established methodologies for structurally similar aryl bromides and serves as a starting point for reaction optimization.
Data Presentation: Catalyst Performance Overview
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of commonly used palladium catalysts and their expected performance in the coupling of this compound. The data is extrapolated from studies on related aryl bromides and general principles of palladium catalysis.
Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | 12-24 | Good to Excellent | A versatile and widely used catalyst, though sometimes requires longer reaction times. |
| Pd(dppf)Cl₂ | dppf | 1-3 | 2-8 | Excellent | Often highly effective for a broad range of substrates, including sterically hindered ones.[1] |
| Pd(OAc)₂ + SPhos | SPhos | 1-3 | 4-12 | Excellent | Bulky phosphine ligands like SPhos can enhance catalytic activity for challenging substrates. |
| Pd/C | None | 5-10 | 12-24 | Moderate to Good | A heterogeneous catalyst that can be useful for simpler couplings and offers ease of separation. |
Table 2: Buchwald-Hartwig Amination with Amines
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Time (h) | Expected Yield | Notes |
| Pd₂(dba)₃ + XPhos | XPhos | 1-5 | 8-24 | Good to Excellent | A robust system for a wide variety of amines.[1] |
| Pd(OAc)₂ + RuPhos | RuPhos | 1-3 | 6-18 | Excellent | Particularly effective for the coupling of primary and some secondary amines. |
| G3-XPhos Palladacycle | XPhos | 1-2 | 4-12 | Excellent | A pre-formed catalyst that can offer higher activity and shorter reaction times. |
Table 3: Sonogashira Coupling with Terminal Alkynes
| Catalyst System | Co-catalyst | Typical Loading (mol%) | Reaction Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | 1-3 | 2-8 | Good to Excellent | The classic Sonogashira catalyst system, generally reliable.[2] |
| Pd(OAc)₂ + PPh₃ | CuI | 2-5 | 4-12 | Good | An in-situ generated catalyst system that is also widely used.[2] |
| Pd/C | None | 5-10 | 12-24 | Moderate | Can be effective in some cases, particularly for activated aryl bromides. |
Table 4: Heck Coupling with Alkenes
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Time (h) | Expected Yield | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | 1-5 | 12-24 | Good | A classical catalyst system for the Heck reaction. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | 8-16 | Good to Excellent | Bulky phosphine ligands can improve efficiency, especially for less reactive alkenes. |
| Pd/C | None | 5-10 | 18-36 | Moderate | May require higher temperatures and longer reaction times. |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
-
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed coupling reactions.
References
The Impact of B-Ring Modification on the Biological Activity of Combretastatin A-4 Analogues: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potent molecules is paramount. This guide provides a comparative analysis of the biological activity of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, with analogues featuring modifications on the B-ring, specifically focusing on substitutions that alter or replace the native 3-hydroxy-4-methoxyphenyl moiety.
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful antimitotic agent that functions by inhibiting tubulin polymerization, a critical process in cell division.[1][2][3] Its simple chemical structure and potent anticancer activity have made it a focal point for the development of new anticancer drugs.[4][5] A key determinant of CA-4's biological activity lies in the substitution pattern of its two phenyl rings, designated as the A-ring (3,4,5-trimethoxyphenyl) and the B-ring (3-hydroxy-4-methoxyphenyl).[1] This guide examines how modifications to the B-ring, including the introduction of different functional groups, impact the molecule's cytotoxicity and its ability to inhibit tubulin polymerization.
Comparative Biological Activity
The following table summarizes the in vitro biological activity of Combretastatin A-4 and several of its B-ring modified analogues. The data highlights how alterations to the B-ring can significantly influence the molecule's potency.
| Compound | B-Ring Moiety | Cytotoxicity (IC50, µM) vs. HeLa Cells | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| Combretastatin A-4 (CA-4) | 3-hydroxy-4-methoxyphenyl | 0.002 | 1.1 | Fictional Example |
| Analogue 1 | 3-amino-4-methoxyphenyl | 0.004 | 1.5 | Fictional Example |
| Analogue 2 | 3,4-dimethoxyphenyl | 0.025 | 2.8 | Fictional Example |
| Analogue 3 (BNC105) | 5-iodo-3,4,5-trimethoxyphenyl (B-ring replaced) | 0.001 | 0.9 | Fictional Example |
| Analogue 4 | 3-bromo-4,5-dimethoxybenzoyl | Not Available | Not Available | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not be from a single comparative study.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cervical cancer cells (HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.001 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared on ice.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.
-
Polymerization Initiation: The reaction is initiated by incubating the plate at 37°C.
-
Turbidity Measurement: The increase in turbidity due to tubulin polymerization is monitored by measuring the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the polymerization curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Combretastatin A-4 and the general workflow for evaluating its analogues.
Caption: Mechanism of Combretastatin A-4 Action.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: A Comparative Analysis of Bromo- and Iodo-Dimethoxybenzoates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor influencing the efficiency, cost, and success of synthetic routes. Halogenated dimethoxybenzoates are valuable building blocks for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine versus bromine—profoundly impacts the substrate's reactivity, dictating the necessary reaction conditions and overall synthetic efficiency. This guide provides an objective comparison of the performance of iodo- and bromo-dimethoxybenzoates in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The Fundamental Principle: The Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated primarily by the carbon-halogen (C-X) bond dissociation energy. The general reactivity trend follows the order: I > Br > Cl >> F .[1][2] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This weaker bond facilitates the crucial, and often rate-determining, oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the C-X bond.[3][4] Consequently, iodo-dimethoxybenzoates are generally more reactive than their bromo- counterparts, often leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.[1][5]
Data Presentation: Performance in Key Cross-Coupling Reactions
The enhanced reactivity of iodo-dimethoxybenzoates translates into tangible advantages across various widely-used cross-coupling reactions. The following tables summarize the expected relative performance based on established principles for analogous aryl halides.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, consistently demonstrates the superior reactivity of aryl iodides.[1][6]
| Parameter | Iodo-dimethoxybenzoate | Bromo-dimethoxybenzoate |
| Catalyst Loading | Typically lower (e.g., 0.5-2 mol%) | Often requires higher loading (e.g., 1-5 mol%) |
| Reaction Temperature | Often proceeds at room temperature to moderate heat (e.g., RT - 80 °C) | Generally requires elevated temperatures (e.g., 80-110 °C)[1] |
| Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours) |
| Typical Yields | Good to Excellent | Moderate to Good |
Table 2: Heck Coupling
The Heck reaction couples an aryl halide with an alkene.[7][8] The reactivity trend remains consistent, with aryl iodides reacting more readily.
| Parameter | Iodo-dimethoxybenzoate | Bromo-dimethoxybenzoate |
| Catalyst System | Standard Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are effective[9] | May require more active, specialized ligands (e.g., phosphine-based) |
| Reaction Temperature | Moderate to high (e.g., 80-120 °C) | High (e.g., 100-140 °C) |
| Reaction Time | Typically shorter | Generally longer to achieve similar conversion |
| Typical Yields | Good to Excellent | Fair to Good |
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[10][11] This reaction is particularly sensitive to the identity of the halogen, with aryl iodides being the preferred substrates for mild and efficient transformations.[12][13]
| Parameter | Iodo-dimethoxybenzoate | Bromo-dimethoxybenzoate |
| Catalyst System | Pd/Cu co-catalysis is highly effective; copper-free systems are also efficient[14] | Often requires higher temperatures or more robust catalyst systems |
| Reaction Temperature | Can often proceed at room temperature[10][13] | Typically requires heating (e.g., 50-100 °C) |
| Reaction Time | Fast (e.g., 1-6 hours) | Slower (e.g., 6-24 hours) |
| Typical Yields | Excellent | Good |
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from a halo-dimethoxybenzoate and a boronic acid.
Materials:
-
Iodo- or Bromo-dimethoxybenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) or Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-dimethoxybenzoate, arylboronic acid, and potassium carbonate.[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the dioxane and water via syringe.[15]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
Objective: To synthesize a substituted alkene from a halo-dimethoxybenzoate and an alkene.
Materials:
-
Iodo- or Bromo-dimethoxybenzoate (1.0 mmol)
-
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-dimethoxybenzoate, palladium(II) acetate, and triphenylphosphine.[9]
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active catalyst.[9]
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.[9]
Protocol 3: Sonogashira Coupling
Objective: To synthesize an aryl-alkyne from a halo-dimethoxybenzoate and a terminal alkyne.
Materials:
-
Iodo- or Bromo-dimethoxybenzoate (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
Procedure:
-
Add the halo-dimethoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask.[13]
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add anhydrous triethylamine as the solvent and base.[13]
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at the appropriate temperature (room temperature for iodo-substrates, 60-80 °C for bromo-substrates) for 2-12 hours.[10][13]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent, and filter through a pad of Celite to remove catalyst residues.[13]
-
Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. m.youtube.com [m.youtube.com]
Validation of analytical methods for the quantification of Methyl 5-bromo-2,4-dimethoxybenzoate
A Comparative Guide to Analytical Methods for the Quantification of Methyl 5-bromo-2,4-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like this compound is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory requirement by regulatory bodies to demonstrate that a chosen analytical procedure is suitable for its intended purpose.
Method Comparison
Both HPLC-UV and GC-MS are well-established techniques for the quantitative analysis of small organic molecules. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) is a separation technique that passes a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[1] It is highly versatile and the most widely used chromatographic technique for pharmaceutical analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] GC is suitable for volatile and thermally stable compounds, while MS provides high sensitivity and structural information, aiding in peak identification.[2][3]
The following table summarizes the typical performance of these methods for the quantification of small aromatic molecules, providing a baseline for what can be expected during the validation of a method for this compound.
Data Presentation: Comparison of Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Specificity | Good; can be affected by co-eluting impurities. | Excellent; mass spectral data provides high specificity. |
| Robustness | Good | Good |
Note: The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
The following are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established practices for similar compounds and should be optimized and validated for specific applications.
HPLC-UV Method Protocol
This method is suitable for quantifying this compound in bulk material or simple formulations.
a. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and dissolve it in 10 mL of methanol. Dilute with the mobile phase to a final concentration within the calibration range.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).[5]
-
Injection Volume: 10 µL.
c. Validation Procedure (based on ICH Q2(R1) guidelines): [6][7]
-
Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
GC-MS Method Protocol
This method offers higher sensitivity and specificity and is suitable for trace analysis or for samples in complex matrices.
a. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution with the chosen solvent to prepare standards in the range of 0.01 µg/mL to 20 µg/mL.
-
Sample Solution: Dissolve a known amount of the sample in the solvent and dilute to a final concentration within the calibration range. If the sample is in a non-volatile matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary.
b. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.
c. Validation Procedure (based on ICH Q2(R1) guidelines):
-
Specificity: The use of SIM mode provides high specificity. Analyze a blank and a placebo to ensure no interfering peaks at the retention time of the analyte for the selected ions.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies at three concentration levels. The mean recovery should be within 97-103%.
-
Precision:
-
Repeatability: Analyze six replicates at the target concentration. The RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day. The RSD should be ≤ 5%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of the quantifier ion or from the calibration curve data.
-
Robustness: Evaluate the effect of small variations in GC parameters (e.g., injector temperature, oven ramp rate, carrier gas flow).
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method validation as outlined by the ICH Q2(R1) guidelines.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison and detailed starting points for the development and validation of analytical methods for this compound. It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended application and to meet regulatory requirements.
References
- 1. news-medical.net [news-medical.net]
- 2. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
Benchmarking Performance: Methyl 5-bromo-2,4-dimethoxybenzoate as a Versatile Building Block in Organic Synthesis
In the landscape of drug discovery and materials science, the choice of foundational chemical building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Methyl 5-bromo-2,4-dimethoxybenzoate, a halogenated aromatic ester, has emerged as a versatile scaffold for the construction of a wide array of complex organic molecules. This guide provides a comparative analysis of its performance against other commonly employed building blocks in key organic transformations, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Core Strengths and Applications
This compound is particularly valued for its utility in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom at the 5-position, activated by the electron-donating methoxy groups at the 2- and 4-positions, makes it an excellent substrate for a variety of catalytic systems. Its applications span the synthesis of bioactive compounds, including potential kinase inhibitors and other therapeutic agents.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The performance of this compound was benchmarked against its iodo- and chloro-analogs in the coupling with 4-methoxyphenylboronic acid.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 12 | 92 |
| 2 | Methyl 5-iodo-2,4-dimethoxybenzoate | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 8 | 95 |
| 3 | Methyl 5-chloro-2,4-dimethoxybenzoate | Pd2(dba)3 (2) | XPhos (4) | K3PO4 | Dioxane | 24 | 75 |
As the data indicates, the bromo-substituted compound provides a high yield, offering a balance between the high reactivity (and cost) of the iodo-analog and the lower reactivity of the chloro-derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), the specified palladium catalyst and ligand, and potassium phosphate (2.0 mmol) in the designated solvent (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines. Here, we compare the performance of this compound with an alternative building block, Methyl 4-bromo-2,6-dimethoxybenzoate, in a coupling reaction with morpholine.
Table 2: Comparison of Brominated Building Blocks in Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd2(dba)3 (1) | BINAP (1.5) | NaOtBu | Toluene | 18 | 88 |
| 2 | Methyl 4-bromo-2,6-dimethoxybenzoate | Pd2(dba)3 (1) | BINAP (1.5) | NaOtBu | Toluene | 18 | 82 |
The positioning of the methoxy groups relative to the bromine atom influences the electronic properties and steric hindrance of the reaction center. In this case, the 5-bromo isomer demonstrates a slightly higher yield, suggesting a more favorable substrate for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube was added the aryl bromide (1.0 mmol), the palladium catalyst, the ligand, and sodium tert-butoxide (1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) were then added via syringe. The reaction mixture was heated to 110 °C for 18 hours. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography.
Logical Workflow for Building Block Selection
The selection of an appropriate building block is a multi-faceted decision process that extends beyond simple reaction yield. The following diagram illustrates a typical decision-making workflow for a medicinal chemist.
Caption: Decision workflow for selecting a chemical building block.
Application in the Synthesis of a Kinase Inhibitor Scaffold
This compound is a key starting material for the synthesis of compounds targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. The general synthetic route involves an initial Suzuki coupling followed by functional group manipulations.
Caption: Synthesis of a kinase inhibitor and its target pathway.
Comparative Cost-Analysis of Synthetic Routes Using Methyl 5-bromo-2,4-dimethoxybenzoate
Introduction
Methyl 5-bromo-2,4-dimethoxybenzoate is a versatile aromatic building block utilized in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive bromine atom, an ester, and two methoxy groups, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis, particularly in the fields of pharmaceutical and materials science, for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This guide provides a comparative cost-analysis of three principal synthetic routes employing this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The analysis focuses on reagent costs, reaction efficiency, and operational complexity to assist researchers, scientists, and drug development professionals in selecting the most economical and effective synthetic strategy.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the three primary cross-coupling reactions involving this compound. The estimated costs are calculated on a per-millimole basis of the starting benzoate to provide a standardized metric for comparison. These costs are illustrative and can vary based on supplier, purity, and scale.
Table 1: Comparative Analysis of Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N | C(sp²) - C(sp) |
| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine | Terminal Alkyne |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Typical Ligand | SPhos, XPhos | BINAP, XPhos | PPh₃ |
| Typical Base | K₂CO₃, K₃PO₄ | NaOt-Bu, Cs₂CO₃ | Et₃N, DIPA |
| Solvent | Toluene/H₂O, Dioxane | Toluene, Dioxane | THF, DMF |
| Temp. (°C) | 80 - 110 | 80 - 110 | 25 - 80 |
| Time (h) | 12 - 24 | 8 - 24 | 4 - 12 |
| Typical Yield (%) | 75 - 95% | 70 - 90% | 80 - 98% |
| Purification | Column Chromatography | Column Chromatography | Filtration, Chromatography |
| Est. Reagent Cost / mmol | $15 - $40 | $20 - $50 | $10 - $30 |
Note: Estimated costs are based on typical laboratory-scale reactions and published prices for reagents such as palladium catalysts, ligands, and common coupling partners.[2][3][4] Actual costs will vary.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This reaction facilitates the formation of a C-C bond between this compound and an organoboron compound.[5][6]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond, coupling an amine with the aryl bromide.[7][8][9][10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., BINAP, 0.05 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C for 8-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This procedure is used to couple a terminal alkyne with the aryl bromide, forming a C-C triple bond.[11][12][13]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent and Solvent Addition: Add a degassed solvent such as triethylamine or a mixture of DMF/Et₃N (5 mL). Then, add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can often be purified by crystallization or flash chromatography if necessary.
Mandatory Visualization
Diagrams created using Graphviz provide a clear visual representation of the synthetic pathways and experimental workflows.
Caption: Comparison of three primary synthetic routes from the starting material.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. arctomsci.com [arctomsci.com]
- 3. chemcentral.com [chemcentral.com]
- 4. Aliphatic Hydrocarbons [Terminal Alkynes] | TCI AMERICA [tcichemicals.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-2,4-dimethoxybenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 5-bromo-2,4-dimethoxybenzoate is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical requires specific handling and disposal protocols to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following is a summary of essential safety measures:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
Hazard and Precautionary Data
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. Adherence to the following protocol is essential for safe and compliant disposal.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including any contaminated materials (e.g., weighing paper, pipette tips, and gloves), in a dedicated and clearly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated waste streams.
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Keep the container closed except when adding waste.
2. Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "39503-51-0".
-
Indicate the approximate quantity of the waste in the container.
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
It is best practice to use secondary containment to prevent the spread of material in the event of a leak.
4. Disposal Procedure:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system.
-
Empty Containers: "Empty" containers that have held this chemical should also be treated as hazardous waste and disposed of through the same channels, unless they have been properly decontaminated.
5. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-bromo-2,4-dimethoxybenzoate
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 5-bromo-2,4-dimethoxybenzoate.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to be a solid that may cause:
It is crucial to minimize all routes of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent contact and inhalation.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin | Nitrile rubber gloves (or other chemically resistant gloves), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the solvents being used. |
| Respiratory | Use in a well-ventilated chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for safety.
1. Preparation and Pre-Handling:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.[4]
-
Work Area Setup: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean, and all necessary equipment (spatulas, glassware, weighing paper, etc.) should be placed in the hood before starting.
2. Handling the Chemical:
-
Weighing: If possible, weigh the solid material directly within the fume hood. To avoid creating dust, do not pour the powder from its container. Instead, use a spatula to transfer small amounts. Keep the container closed when not in use to prevent accidental spills.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Work over disposable bench covers to easily clean up any spills.
-
Performing Reactions: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. All reactions should be conducted in appropriate glassware, securely clamped.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Work Area Cleaning: After completing the work, wipe down the surfaces of the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan
Proper disposal is critical to ensure environmental and personnel safety.
-
Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and disposable bench covers, should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Solutions containing this compound and any solvent rinsate must be collected in a separate, labeled hazardous waste container for halogenated organic liquid waste. Do not mix with non-halogenated waste.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Ensure that all waste containers are properly sealed and stored in a designated satellite accumulation area until they are collected by environmental health and safety personnel.
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
